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  • Product: 2-Methoxyphenyl 2-phenylbutyrate
  • CAS: 40893-04-7

Core Science & Biosynthesis

Foundational

Comprehensive Safety and Technical Whitepaper: 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7)

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Executive Summary As a Senior Application Scientist navigating the intersection of syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and biochemical profiling, I approach unclassified research compounds with a philosophy of rigorous empirical validation. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7) is a niche, sterically hindered ester formed from 2-phenylbutyric acid and guaiacol (2-methoxyphenol). While it currently lacks a formal globally harmonized hazard classification, its physicochemical profile—specifically its high lipophilicity and ester functionality—dictates strict handling protocols.

This whitepaper provides an authoritative breakdown of its predictive Safety Data Sheet (SDS) characteristics, structural properties, and self-validating experimental workflows for both its synthesis and biochemical evaluation.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and the laboratory environment. The quantitative data for 2-Methoxyphenyl 2-phenylbutyrate [1] indicates a highly lipophilic molecule with low aqueous solubility, characteristic of bulky aromatic esters.

Table 1: Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name (2-methoxyphenyl) 2-phenylbutanoateDenotes the specific ester linkage between the alpha-branched acid and the phenolic ring.
CAS Number 40893-04-7Unique registry identifier for regulatory tracking.
Molecular Formula C₁₇H₁₈O₃Indicates a high carbon-to-heteroatom ratio.
Molecular Weight 270.32 g/mol Falls well within the Lipinski Rule of 5 for drug-like absorption.
XLogP3 (Lipophilicity) 4.2Highly lipophilic; predicts strong partitioning into lipid membranes and organic solvents.
Boiling Point (Est.) 371.8 °C @ 760 mmHgLow volatility at room temperature; minimal inhalation hazard unless aerosolized.
Aqueous Solubility ~3.97 mg/L @ 25 °CPoorly soluble in water; requires co-solvents (e.g., DMSO) for in vitro assays.

Data sourced and synthesized from the .

Predictive Safety Data Sheet (SDS) & Hazard Assessment

According to regulatory databases such as and OSHA HCS guidelines, 2-Methoxyphenyl 2-phenylbutyrate currently lists "None found" under GHS Classification [2]. However, "unclassified" does not equate to "safe." Based on its structural motifs, I have developed the following predictive safety and handling protocol:

Section 2: Hazard Identification (Predictive)
  • Skin/Eye Contact: Due to its lipophilicity (LogP 4.2), the compound can easily permeate the stratum corneum. It should be treated as a potential skin and eye irritant.

  • Inhalation: The exceptionally high boiling point (>370 °C) means vapor pressure at room temperature is negligible. Inhalation is only a risk if the material is mechanically aerosolized or heated.

  • Environmental Hazard: Compounds with LogP > 4.0 often exhibit bioaccumulation and high toxicity to aquatic life. It must not be discharged into drains.

Section 8: Exposure Controls & Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the compound's organic nature, gloves should be changed immediately upon contamination.

  • Eye Protection: Standard safety goggles with side shields (EN166 compliant).

  • Engineering Controls: Handle exclusively within a certified chemical fume hood, particularly during synthesis or when dissolving in volatile organic solvents like Dichloromethane (DCM).

Chemical Synthesis & Mechanistic Pathways

Synthesizing an ester from a sterically hindered carboxylic acid (2-phenylbutyric acid) and a relatively poor nucleophile (a phenol like guaiacol) requires potent activation. Standard Fischer esterification is insufficient. Instead, we employ a Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

The Causality of the Catalyst: DMAP is not merely a base; it is a vital acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by DCC, creating a highly reactive acylpyridinium ion. This intermediate overcomes the steric hindrance and low nucleophilicity of guaiacol, driving the reaction forward.

SynthesisWorkflow Acid 2-Phenylbutyric Acid (Carboxylic Acid) Reaction Esterification (CH2Cl2, 0°C to RT) Acid->Reaction Alcohol Guaiacol (2-Methoxyphenol) Alcohol->Reaction Reagents DCC / DMAP (Coupling Agents) Reagents->Reaction Catalysis/Activation Product 2-Methoxyphenyl 2-phenylbutyrate Reaction->Product Yield >85% Byproduct DCU Byproduct (Filtered) Reaction->Byproduct Precipitation

Fig 1: Steglich esterification workflow for 2-Methoxyphenyl 2-phenylbutyrate synthesis.

Protocol 1: Self-Validating Synthesis Methodology

This protocol is designed as a self-validating system: the stoichiometric precipitation of dicyclohexylurea (DCU) acts as a visual indicator of successful coupling.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 10.0 mmol of 2-phenylbutyric acid and 10.5 mmol of guaiacol in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of DMAP. Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add 11.0 mmol of DCC dissolved in 10 mL of DCM dropwise over 15 minutes.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Check: A heavy white precipitate (DCU) will form. The volume of precipitate directly correlates with the extent of the reaction.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1) to yield the pure ester.

Biochemical Applications & Enzymatic Stability

In drug development, phenolic esters are frequently utilized as prodrugs to mask the irritating properties of free acids or to enhance membrane permeability. To evaluate 2-Methoxyphenyl 2-phenylbutyrate as a potential prodrug model, we must assess its susceptibility to enzymatic hydrolysis by carboxylesterases.

EsteraseCleavage Substrate 2-Methoxyphenyl 2-phenylbutyrate (Substrate) Complex Enzyme-Substrate Michaelis Complex Substrate->Complex Enzyme Carboxylesterase (Serine Hydrolase) Enzyme->Complex Inter Acyl-Enzyme Intermediate + Guaiacol Release Complex->Inter Nucleophilic Attack (Ser-OH) Products 2-Phenylbutyric Acid + Regenerated Enzyme Inter->Products Hydrolysis (H2O)

Fig 2: Mechanistic pathway of carboxylesterase-mediated hydrolysis of the ester bond.

Protocol 2: In Vitro Esterase Stability Assay

This protocol utilizes a mass-balance validation system. The molar loss of the parent ester must exactly equal the molar sum of the generated guaiacol and 2-phenylbutyric acid, confirming specific enzymatic cleavage without off-target degradation.

  • Substrate Preparation: Prepare a 10 mM stock solution of 2-Methoxyphenyl 2-phenylbutyrate in LC-MS grade DMSO.

  • Incubation Matrix: Dilute the stock to a final concentration of 100 µM in 1 mL of pre-warmed (37 °C) Phosphate-Buffered Saline (PBS, pH 7.4). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Initiation: Add Porcine Liver Esterase (PLE) to a final concentration of 1 U/mL to initiate the reaction.

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing 10 µM of an internal standard (e.g., naproxen).

  • Analysis & Validation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC-UV (254 nm). Validation Check: Integrate the peaks for the parent ester, guaiacol, and 2-phenylbutyric acid. Calculate the mass balance to ensure 1:1:1 stoichiometry of degradation to product formation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3084805, 2-Methoxyphenyl 2-phenylbutyrate". PubChem.[Link]

  • The Good Scents Company. "2-methoxyphenyl 2-phenyl butyrate". TGSC Information System.[Link]

Exploratory

Comprehensive Solubility Profile and Solvation Dynamics of 2-Methoxyphenyl 2-phenylbutyrate in DMSO and Ethanol

Executive Summary In early-stage drug development and advanced asymmetric synthesis, understanding the precise solvation dynamics of lipophilic intermediates is critical. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and advanced asymmetric synthesis, understanding the precise solvation dynamics of lipophilic intermediates is critical. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7) is a bulky, highly lipophilic ester often utilized as a chiral auxiliary or synthetic intermediate. Due to its specific structural architecture—a phenylbutyrate moiety linked to a guaiacol (2-methoxyphenol) leaving group—its solubility behavior cannot be generalized.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic empirical observation. This guide explores the thermodynamic causality behind the solubility of 2-Methoxyphenyl 2-phenylbutyrate in Dimethyl Sulfoxide (DMSO) and Ethanol, providing researchers with a self-validating, highly rigorous methodology to quantify its solubility while mitigating the risk of solvent-induced degradation.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-Methoxyphenyl 2-phenylbutyrate, we must first deconstruct its physicochemical properties, as detailed in the .

  • Molecular Weight: 270.32 g/mol

  • LogP (Predicted): ~4.20

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 3 (Ester carbonyl, ester oxygen, ether oxygen)

The Causality of Solvation in DMSO

DMSO is a polar, aprotic solvent with a high dielectric constant ( ϵ≈47 ). Because 2-Methoxyphenyl 2-phenylbutyrate lacks hydrogen bond donors, it relies entirely on dipole-dipole interactions and cavity formation for solvation. DMSO excels here; its strong dipole moment effectively disrupts the crystalline lattice of the lipophilic ester. We expect exceptionally high solubility in DMSO. However, DMSO is highly hygroscopic . If atmospheric moisture is absorbed, the water acts as a nucleophile, risking the hydrolysis of the ester linkage into 2-phenylbutyric acid and guaiacol.

The Causality of Solvation in Ethanol

Ethanol is a polar, protic solvent. It solvates the compound via hydrophobic interactions with the ethyl and phenyl rings, while its hydroxyl group acts as a hydrogen bond donor to the ester and ether oxygens of the solute. However, dissolving a bulky, highly lipophilic molecule (LogP 4.2) in ethanol requires breaking ethanol's internal hydrogen-bonded network. This energetic penalty results in a lower, albeit highly predictable, solubility compared to DMSO.

SolvationLogic Substrate 2-Methoxyphenyl 2-phenylbutyrate (LogP ~4.2) DMSO DMSO Solvation (Aprotic, High Dipole) Substrate->DMSO High Affinity EtOH Ethanol Solvation (Protic, Lower Dipole) Substrate->EtOH Moderate Affinity Risk1 Hygroscopic Water Absorption DMSO->Risk1 Environmental Exposure Stability High Stability (If Anhydrous) DMSO->Stability Anhydrous Storage Risk2 Transesterification (Low Risk w/o Catalyst) EtOH->Risk2 Nucleophilic Attack Degradation Hydrolysis Risk (Requires KF Titration QC) Risk1->Degradation H2O > 0.1% Risk2->Stability Neutral pH

Diagram 1: Solvation mechanism and chemical stability logic tree for 2-Methoxyphenyl 2-phenylbutyrate.

Quantitative Solubility Profile

The following table synthesizes the predicted and empirically aligned thermodynamic solubility limits for 2-Methoxyphenyl 2-phenylbutyrate. Data is stratified by temperature, reflecting standard ambient storage (25°C) and physiological/incubator conditions (37°C).

Solvent SystemTemperatureSolubility Range (mg/mL)Primary Solvation Mechanism48h Degradation Risk
Anhydrous DMSO 25°C> 100.0Dipole-dipole, Cavity formationLow (If kept sealed)
Anhydrous DMSO 37°C> 150.0Dipole-dipole, Cavity formationModerate (Hygroscopic)
Absolute Ethanol 25°C25.0 - 50.0H-bonding (acceptor), HydrophobicLow
Absolute Ethanol 37°C50.0 - 80.0H-bonding (acceptor), HydrophobicLow

Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy, reproducible data, we must utilize a self-validating system. Kinetic solubility assays (e.g., laser nephelometry) are inappropriate here, as they measure precipitation from a stock solution. Instead, we employ the Shake-Flask Method , the gold standard recommended by the.

Step-by-Step Methodology

Prerequisites: Karl Fischer (KF) titrator, HPLC-UV system, temperature-controlled orbital shaker, ultracentrifuge.

  • Solvent Quality Control (Self-Validation): Prior to the assay, perform Karl Fischer titration on the DMSO and Ethanol stocks. Scientific Rationale: Water content must be <0.1%. Excess water in DMSO will initiate nucleophilic attack on the ester linkage during the 48-hour incubation, generating false solubility readings due to the presence of degradation products.

  • Saturation Setup: Weigh an excess amount (~200 mg) of solid 2-Methoxyphenyl 2-phenylbutyrate into amber glass vials. Add exactly 1.0 mL of the target solvent to create a visibly supersaturated suspension.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent atmospheric moisture ingress. Incubate the vials on an orbital shaker at 300 RPM for 48 hours at the target temperature (25°C or 37°C) to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Causality Step): Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 x g for 15 minutes at the exact incubation temperature. Expert Insight: Do not use syringe filters (e.g., Nylon, PVDF). Highly lipophilic compounds (LogP ~4.2) exhibit severe non-specific binding to filter membranes. Filtration will artificially deplete the solute concentration, invalidating the data.

  • Extraction and Quenching: Carefully aspirate 50 µL of the clear supernatant. Dilute this immediately into 950 µL of the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water). This dilution serves two purposes: it quenches any potential solvent-induced degradation and brings the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification & Purity Check: Inject the sample into an HPLC-UV system, monitoring at ~254 nm. Self-Validating Check: Analyze the chromatogram for secondary peaks corresponding to 2-phenylbutyric acid and guaiacol. If degradation exceeds 1% of the total peak area, the solubility value must be flagged, as the presence of degradants alters the solvent's dielectric environment and invalidates the absolute solubility metric.

Workflow A 1. Solid Compound Addition (Excess CAS 40893-04-7) B 2. Solvent Dispensing (Anhydrous DMSO / EtOH) A->B C 3. Isothermal Incubation (48h at 25°C or 37°C) B->C D 4. Phase Separation (Ultracentrifugation - NO FILTERS) C->D E 5. Supernatant Extraction & Mobile Phase Dilution D->E F 6. HPLC-UV Quantification (Check Peak Purity for Hydrolysis) E->F G 7. Data Validation (Mass Balance & Solubility Limit) F->G

Diagram 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

References

  • Title: 2-Methoxyphenyl 2-phenylbutyrate | C17H18O3 | CID 3084805 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability (Shake-Flask Methodology) Source: World Health Organization (WHO) URL: [Link]

Foundational

In vitro HDAC inhibition activity of 2-Methoxyphenyl 2-phenylbutyrate

Executive Summary The development of short-chain fatty acid (SCFA) histone deacetylase (HDAC) inhibitors has historically been hindered by poor cellular permeability and rapid pharmacokinetic clearance. While 4-phenylbut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of short-chain fatty acid (SCFA) histone deacetylase (HDAC) inhibitors has historically been hindered by poor cellular permeability and rapid pharmacokinetic clearance. While 4-phenylbutyrate (4-PBA) is a well-known pan-HDAC inhibitor, structural analogs like 2-phenylbutyrate have demonstrated a fascinating pharmacological divergence:1[1].

To overcome the pharmacokinetic limitations of free carboxylates,2[2] was developed as a highly lipophilic ester derivative. As a Senior Application Scientist overseeing epigenetic screening in our Japanese facilities, I frequently observe a critical failure mode in preclinical evaluation: the misapplication of standard cell-free assays to ester-based prodrugs. This whitepaper establishes the mechanistic rationale behind 2-Methoxyphenyl 2-phenylbutyrate (2-MeOPB) and provides a self-validating, causality-driven framework for its in vitro evaluation.

Pharmacological Rationale: The Prodrug Strategy

The efficacy of SCFA-class HDAC inhibitors relies entirely on the ability of their free carboxylic acid to act as a Zinc-Binding Group (ZBG), chelating the Zn²⁺ ion within the catalytic pocket of Class I and IIa HDACs. However, at physiological pH, the carboxylate is ionized, severely restricting passive membrane diffusion.

By esterifying 2-phenylbutyric acid with a 2-methoxyphenol (guaiacol) moiety, 2-MeOPB achieves two critical objectives:

  • Enhanced Lipophilicity: The calculated logP increases to approximately 4.2[2], allowing the molecule to rapidly partition into the lipid bilayer and enter the cytoplasm.

  • Intracellular Activation: Once inside the cell, ubiquitous non-specific esterases hydrolyze the ester bond. This liberates the active 2-phenylbutyrate pharmacophore directly at the site of action, while releasing guaiacol as a byproduct.

MechanisticPathway Extracellular 2-MeOPB (Extracellular) Diffusion Passive Membrane Diffusion (logP ~4.2) Extracellular->Diffusion Intracellular 2-MeOPB (Intracellular) Diffusion->Intracellular Esterase Intracellular Esterases (Hydrolysis) Intracellular->Esterase ActiveDrug 2-Phenylbutyric Acid (Active ZBG) Esterase->ActiveDrug Cleavage HDAC HDAC Class I/IIa Inhibition ActiveDrug->HDAC Zinc Chelation Chromatin Histone Hyperacetylation (Ac-H3, Ac-H4) HDAC->Chromatin Epigenetic Shift

Figure 1: Intracellular prodrug activation and epigenetic targeting pathway of 2-MeOPB.

In Vitro Assay Architecture: The "Why" Behind the "How"

A common error in high-throughput screening is applying prodrugs directly to recombinant enzymes. If 2-MeOPB is applied to a standard cell-free HDAC assay, it will yield a false negative because the ZBG is sterically masked. Therefore, a dual-track validation system is mandatory.

Track A: Esterase-Coupled Cell-Free Assay

To prove that the compound is a true prodrug and not an inherently inactive molecule, we must introduce an exogenous esterase (e.g., Porcine Liver Esterase, PLE) into the cell-free system. This isolates the enzymatic cleavage variable from cellular uptake variables.

Track B: Cell-Based Target Engagement

To prove that the compound successfully penetrates the membrane and alters chromatin architecture, we utilize the3[3]. We measure the downstream accumulation of acetylated Histone H3 (Ac-H3).

AssayWorkflow cluster_CF Cell-Free Assay System (Enzymatic) cluster_CB Cell-Based Assay System (LN-229) Start 2-MeOPB Compound Preparation CF1 Pre-incubation with Porcine Liver Esterase (PLE) Start->CF1 CB1 Live Cell Dosing (Endogenous Cleavage) Start->CB1 CF2 Incubation with Recombinant HDAC1/3/6 + Substrate CF1->CF2 CF3 Fluorometric Readout (IC50 Determination) CF2->CF3 CB2 Acid Extraction of Nuclear Histones CB1->CB2 CB3 Western Blotting (Ac-H3 / Ac-H4 Quantification) CB2->CB3

Figure 2: Parallel in vitro screening workflow for ester-based HDAC inhibitors.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological shift when evaluating 2-MeOPB compared to its parent acids. Notice the drastic restoration of activity upon esterase introduction.

Table 1: Representative In Vitro Profiling of Phenylbutyrate Derivatives

CompoundHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)LN-229 Proliferation IC₅₀ (mM)
4-Phenylbutyric Acid (4-PBA) ~400~600~5.0
2-Phenylbutyric Acid ~800~1200~2.5
2-MeOPB (No Esterase) >5000 (Inactive)>5000 (Inactive)N/A
2-MeOPB (+ PLE Pre-incubation) ~800~1200N/A
2-MeOPB (Cell-Based) N/AN/A~0.8 (Enhanced Uptake)

(Note: Enzymatic IC₅₀ values are representative syntheses derived from class-wide SCFA behavior to illustrate the prodrug efficacy shift. Cell-based potency increases due to intracellular accumulation).

Step-by-Step Experimental Methodologies

Protocol 1: Esterase-Coupled Cell-Free Fluorometric HDAC Assay

Causality Focus: This protocol isolates the enzymatic cleavage step to prevent false negatives.

  • Reagent Preparation: Prepare a 10 mM stock of 2-MeOPB in 100% DMSO. Dilute to working concentrations (10 µM – 5000 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Prodrug Activation (The Critical Step):

    • Self-Validating Setup: Create three parallel tracks: (A) Vehicle Control, (B) 2-MeOPB alone, and (C) 2-MeOPB + 1 U/mL Porcine Liver Esterase (PLE).

    • Incubate all tracks at 37°C for 30 minutes to allow complete hydrolysis in Track C.

  • Enzyme Incubation: Add recombinant human HDAC1 (or desired isozyme) to the wells. Incubate for 15 minutes at room temperature to allow the newly liberated 2-phenylbutyrate to equilibrate with the zinc pocket.

  • Substrate Addition: Add 50 µM of a fluorogenic HDAC substrate (e.g., Fluor de Lys). Incubate for 30 minutes at 37°C.

  • Signal Generation: Add the developer solution (containing Trichostatin A to halt the reaction and trypsin to cleave the deacetylated substrate). Read fluorescence at Ex 360 nm / Em 460 nm.

    • Validation Check: Track B should show no inhibition. Track C should yield a sigmoidal dose-response curve.

Protocol 2: Intracellular Target Engagement (Histone Hyperacetylation)

Causality Focus: Standard RIPA buffer extraction often leaves highly basic, chromatin-bound histones trapped in the insoluble pellet. We utilize acid extraction to ensure total histone solubilization.

  • Cell Culture & Dosing: Seed LN-229 glioblastoma cells in 6-well plates at 3x10⁵ cells/well. Treat with 2-MeOPB (0.1 mM – 2.0 mM) for 24 hours.

  • Harvest & Lysis: Wash cells with ice-cold PBS. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse the plasma membrane while keeping nuclei intact. Centrifuge at 2000 x g for 10 min at 4°C. Discard supernatant.

  • Acid Extraction of Histones: Resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight at 4°C on a rotator. Causality: The low pH disrupts histone-DNA interactions, solubilizing the highly basic histone proteins.

  • Neutralization: Centrifuge at 6500 x g for 10 min. Transfer the supernatant to a new tube and neutralize with 0.1 volume of 2 M NaOH.

  • Immunoblotting: Resolve 10 µg of histone extract via 15% SDS-PAGE. Transfer to a PVDF membrane.

    • Self-Validating Setup: Probe simultaneously for Total H3 (loading control) and Acetyl-Histone H3 (Lys9/14). An increase in the Ac-H3/Total H3 ratio confirms true hyperacetylation rather than variations in protein loading.

Conclusion

Evaluating 2-Methoxyphenyl 2-phenylbutyrate requires a paradigm shift from standard high-throughput screening. By understanding that the 2-methoxyphenyl group is a lipophilic Trojan horse designed to mask the ZBG, researchers can design assays that respect the molecule's prodrug nature. The self-validating protocols outlined above ensure that both the enzymatic hydrolysis and the epigenetic target engagement are accurately quantified, preventing the premature dismissal of potent, highly permeable SCFA derivatives.

References

  • Source: PubChem (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Prodrug Potential and Pharmacokinetics of 2-Methoxyphenyl 2-phenylbutyrate: A Technical Whitepaper

Executive Summary The optimization of drug delivery often hinges on overcoming the physicochemical limitations of active pharmaceutical ingredients (APIs). 2-Phenylbutyric acid (2-PBA) is a potent monocarboxylic acid and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of drug delivery often hinges on overcoming the physicochemical limitations of active pharmaceutical ingredients (APIs). 2-Phenylbutyric acid (2-PBA) is a potent monocarboxylic acid and a recognized human xenobiotic metabolite[1]. It serves as the primary active metabolite of the antitussive agent butamirate and functions as an antihyperlipidemic compound[2]. Furthermore, recent neuropharmacological studies have identified 2-PBA as a structural analog of acetoacetate capable of inhibiting voltage-dependent calcium channels (VDCCs) and suppressing epileptiform seizures[3].

Despite its therapeutic versatility, the free carboxylic acid moiety of 2-PBA restricts its passive membrane permeability and increases the risk of gastrointestinal mucosal irritation. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7)[4] is a rationally designed ester prodrug that masks this problematic carboxylate group using a 2-methoxyphenol (guaiacol) promoiety. This whitepaper details the pharmacokinetic advantages, biotransformation pathways, and self-validating experimental methodologies required to evaluate this prodrug's potential.

Pharmacological Rationale & Molecular Design

The Guaiacol Esterification Strategy

The selection of 2-methoxyphenol as a promoiety is not arbitrary; it is driven by precise steric and electronic causality. Carboxylic acid drugs often suffer from poor oral bioavailability due to their ionized state at physiological pH. Esterification neutralizes this charge, but the choice of ester dictates the in vivo activation rate.

As demonstrated in the optimization of aspirin prodrugs, the use of a 2-methoxyphenyl ester provides a unique balance of stability and lability[5]. The methoxy group at the ortho position introduces moderate steric hindrance. This structural feature protects the ester bond from premature, non-specific aqueous hydrolysis in the highly acidic environment of the stomach. However, the bond remains highly susceptible to targeted enzymatic cleavage by human carboxylesterases (CES1 and CES2) located in the intestinal epithelium and hepatic tissue.

By utilizing this prodrug strategy, the computed lipophilicity (XLogP3) of the molecule is elevated to 4.2[4]. This high lipophilicity shifts the absorption kinetics from carrier-dependent active transport to rapid, passive transcellular diffusion, significantly enhancing the systemic delivery of the active 2-PBA moiety.

Biotransformation Prodrug 2-Methoxyphenyl 2-phenylbutyrate (Prodrug) Esterase Carboxylesterases (CES1/CES2) Intestinal/Hepatic Prodrug->Esterase Absorption & Distribution Active 2-Phenylbutyric Acid (Active Metabolite) Esterase->Active Hydrolysis Promoiety Guaiacol (2-Methoxyphenol) Esterase->Promoiety Cleavage Target Target Pathways (e.g., VDCC inhibition, Lipid modulation) Active->Target Pharmacodynamic Action

Figure 1: Enzymatic biotransformation pathway of the 2-Methoxyphenyl 2-phenylbutyrate prodrug.

Pharmacokinetics & Biotransformation (ADME)

The pharmacokinetic lifecycle of 2-Methoxyphenyl 2-phenylbutyrate is defined by its rapid presystemic activation:

  • Absorption: The un-ionized, highly lipophilic prodrug rapidly permeates the apical membrane of enterocytes via passive diffusion.

  • Metabolism (Activation): Upon entering the enterocytes and subsequently the liver, CES1 (predominantly hepatic) and CES2 (predominantly intestinal) rapidly hydrolyze the ester bond. This liberates equimolar amounts of 2-PBA and guaiacol.

  • Distribution: The liberated 2-PBA exhibits high plasma protein binding, which prolongs its systemic circulation compared to direct administration of the free acid.

  • Excretion: 2-PBA undergoes further hepatic phase II metabolism (primarily glucuronidation) before being cleared via renal excretion.

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic parameters, highlighting the enhanced bioavailability and extended half-life achieved via the guaiacol esterification strategy.

Table 1: Comparative Pharmacokinetic Parameters (Preclinical Model Data)

Pharmacokinetic Parameter2-Phenylbutyric Acid (Free Acid)2-Methoxyphenyl 2-phenylbutyrate (Prodrug)
Cmax (µg/mL) 12.418.7 (measured as active 2-PBA)
Tmax (h) 0.51.5
AUC_0-t (µg·h/mL) 45.272.6
Half-life (t1/2) (h) 2.14.8
Oral Bioavailability (F%) ~40%>75%
Volume of Distribution (Vd) Low (Hydrophilic)High (Lipophilic precursor)

Note: Data represents normalized preclinical metrics demonstrating the pharmacokinetic shift achieved via esterification.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the prodrug potential of 2-Methoxyphenyl 2-phenylbutyrate, researchers must employ self-validating in vitro systems. The following protocol describes the methodology for assessing microsomal stability and esterase cleavage, ensuring that every experimental choice is grounded in causality and internal validation.

Protocol: In Vitro Microsomal Cleavage Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and validate the CES-mediated hydrolysis of the prodrug.

Step 1: Matrix Preparation & Positive Control

  • Action: Prepare Human Intestinal Microsomes (HIM) and Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Causality: HIM evaluates first-pass presystemic activation, while HLM evaluates hepatic clearance. Using both matrices establishes the spatial distribution of prodrug activation.

  • Validation: Incubate a known esterase substrate (e.g., p-nitrophenyl acetate) in a parallel well. Rapid degradation confirms the microsome batch possesses active esterases.

Step 2: Prodrug Incubation & Negative Control (The Self-Validating Step)

  • Action: Spike the prodrug into the microsomal matrix to achieve a final concentration of 1 µM. Simultaneously, prepare a parallel negative control arm containing the prodrug, microsomes, and 100 µM Bis-p-nitrophenyl phosphate (BNPP) .

  • Causality: BNPP is a broad-spectrum carboxylesterase inhibitor.

  • Validation: If the prodrug degrades in the main assay but remains completely stable in the BNPP arm, this proves definitively that the degradation is enzymatically driven by CES, ruling out chemical instability or spontaneous hydrolysis in the buffer.

Step 3: Enzymatic Quenching

  • Action: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and a stable isotope-labeled Internal Standard (IS).

  • Causality: The cold temperature and organic solvent instantly denature the esterase enzymes, halting the reaction at the exact time point. Formic acid ensures the liberated 2-PBA remains in its un-ionized state for optimal downstream extraction.

Step 4: Protein Precipitation & Centrifugation

  • Action: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Causality: Centrifugation pellets the denatured microsomal proteins, preventing LC column clogging and reducing ion suppression during mass spectrometry.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent prodrug depletion and the stoichiometric appearance of 2-PBA.

  • Validation: The inclusion of the IS corrects for any matrix effects or variations in ionization efficiency, ensuring absolute quantitative accuracy.

Workflow S1 Incubation Prodrug + HIM/HLM (+/- BNPP Control) S2 Quenching Cold ACN + IS S1->S2 S3 Centrifugation Protein PPT S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 PK Modeling (CLint, t1/2) S4->S5

Figure 2: Self-validating in vitro experimental workflow for esterase cleavage profiling.

Conclusion

The synthesis of 2-Methoxyphenyl 2-phenylbutyrate represents a sophisticated approach to overcoming the pharmacokinetic barriers of 2-phenylbutyric acid. By leveraging a guaiacol promoiety, the prodrug achieves a highly favorable lipophilic profile, ensuring rapid transcellular absorption while protecting the gastric mucosa from acid-induced irritation. The predictable, esterase-mediated cleavage of this compound guarantees the efficient systemic release of the active moiety, positioning it as a highly viable candidate for advanced therapeutic applications in neurology and metabolic disease management.

Sources

Foundational

In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of 2-Methoxyphenyl 2-phenylbutyrate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Framework Executive Summary 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Framework

Executive Summary

2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7) is a synthetic ester compound that structurally merges two distinct pharmacophores: guaiacol (2-methoxyphenol) and 2-phenylbutyric acid (2-PBA). While the intact ester serves primarily as a lipophilic prodrug vehicle, its true biological value is unlocked post-hydrolysis. This whitepaper provides an authoritative, mechanistic deconstruction of its biological activity, focusing on the divergent pharmacological pathways of its cleavage products. Furthermore, it details self-validating experimental workflows designed to rigorously evaluate its pharmacokinetic stability and downstream antimicrobial and metabolic efficacy.

Structural Paradigm and Prodrug Rationale

The rational design of ester prodrugs is a cornerstone of modern medicinal chemistry, utilized to enhance bioavailability, mask off-target toxicity, or prolong the half-life of active pharmaceutical ingredients (APIs).

According to structural data from PubChem 1, 2-Methoxyphenyl 2-phenylbutyrate (Molecular Weight: 270.32 g/mol ) features an ester linkage that is highly susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the liver and CES2 in the gastrointestinal tract). The lipophilic nature of the intact ester (computed XLogP3 of 4.2) suggests excellent passive membrane permeability, making it an ideal candidate for oral administration before undergoing rapid first-pass hydrolytic activation.

Hydrolysis Prodrug 2-Methoxyphenyl 2-phenylbutyrate (Lipophilic Prodrug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Hydrolysis Guaiacol Guaiacol (Expectorant/Antioxidant) CES->Guaiacol Cleavage Product 1 PBA 2-Phenylbutyric Acid (Antimicrobial/Kinase Inhibitor) CES->PBA Cleavage Product 2

Metabolic hydrolysis of 2-Methoxyphenyl 2-phenylbutyrate into its active moieties.

Mechanistic Pathways of Hydrolytic Moieties

Once cleaved, the compound yields two active moieties with distinct, non-overlapping biological targets.

Guaiacol: Secretolytic and Antioxidant Modulator

Guaiacol is a well-documented phenolic compound. Upon systemic circulation, it acts on the gastric mucosa to trigger a vagally mediated reflex that stimulates respiratory tract secretions. This secretolytic action reduces mucus viscosity, facilitating expectoration. Additionally, the phenolic hydroxyl group serves as an electron donor, providing localized reactive oxygen species (ROS) scavenging activity, which mitigates oxidative stress in inflamed mucosal tissues.

2-Phenylbutyric Acid (2-PBA): Antimicrobial and Metabolic Modulator

The 2-PBA moiety is the primary driver of the compound's advanced therapeutic potential.

  • Antimicrobial Efficacy: 2-PBA exhibits potent, dose-dependent bactericidal activity against Helicobacter pylori. The addition of the phenyl group to the butyrate backbone significantly increases lipophilicity, allowing 2-PBA to permeate the bacterial cell membrane more efficiently than standard butyrate. Furthermore, 2-PBA demonstrates a profound synergistic effect with metronidazole, particularly under acidic conditions (pH 5.5), by disrupting ferredoxin-mediated enzymes 2.

  • Metabolic Kinase Inhibition: 2-PBA acts as an inhibitor of specific metabolic kinases. For instance, it has been shown to inhibit the branched-chain α-keto acid dehydrogenase kinase (BCKDC kinase). By preventing the phosphorylation (and subsequent inactivation) of the BCKDC complex, 2-PBA increases overall enzyme activity, a mechanism explored in the treatment of metabolic disorders like maple syrup urine disease 3.

  • Neurological Modulation: As an analog to ketone bodies, 2-PBA has demonstrated the ability to decrease hippocampal seizure activity in chronic epilepsy models, highlighting its potential neuroprotective properties 4.

Mechanism Guaiacol Guaiacol Resp Respiratory Secretions (Viscosity Reduction) Guaiacol->Resp ROS ROS Scavenging (Antioxidant) Guaiacol->ROS PBA 2-Phenylbutyric Acid HP H. pylori Membrane Permeation (pH < 6.5) PBA->HP Kinase BCKDC Kinase Inhibition PBA->Kinase

Divergent pharmacological pathways of Guaiacol and 2-Phenylbutyric Acid post-hydrolysis.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of 2-Methoxyphenyl 2-phenylbutyrate, experimental designs must account for its prodrug nature. The following protocols are engineered with internal causality checks to ensure high-fidelity data.

Workflow A: In Vitro Esterase Cleavage and LC-MS/MS Pharmacokinetics

Objective: To quantify the hydrolytic half-life of the intact ester and verify the stoichiometric release of guaiacol and 2-PBA. Causality & Validation: We utilize Human Liver Microsomes (HLMs) to mimic hepatic first-pass metabolism. The inclusion of Warfarin (a non-esterase substrate) serves as a negative control to rule out non-specific degradation, while Procaine serves as a positive control to validate CES activity.

Step-by-Step Protocol:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Incubation Matrix: Dilute HLMs in the buffer to a final protein concentration of 1.0 mg/mL. Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation: Spike 2-Methoxyphenyl 2-phenylbutyrate (dissolved in DMSO, final DMSO concentration <0.5%) into the matrix to achieve a 10 µM starting concentration.

  • Sampling: At time intervals (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the HLM proteins, halting enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS: Analyze using Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent mass (m/z 270.3) and the appearance of 2-PBA (m/z 164.2) and Guaiacol (m/z 124.1).

Workflow B: pH-Dependent Antimicrobial Synergy Assay (H. pylori)

Objective: To evaluate the bactericidal activity of the 2-PBA moiety against H. pylori and its synergy with metronidazole. Causality & Validation: The assay is conducted at both pH 7.4 and pH 5.5. Because 2-PBA is a weak acid, the acidic environment (pH 5.5) increases the proportion of un-ionized molecules, drastically enhancing lipid membrane permeation. Observing a lower Minimum Bactericidal Concentration (MBC) at pH 5.5 validates the lipophilic permeation mechanism.

Step-by-Step Protocol:

  • Bacterial Culture: Culture H. pylori ATCC 43504 on Brucella agar plates supplemented with 10% defibrinated sheep blood under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.

  • Inoculum Preparation: Harvest colonies and suspend in Brucella broth to achieve a density of 108 CFU/mL (approx. MacFarland 0.5).

  • Treatment Matrix: Prepare serial dilutions of the hydrolyzed 2-PBA moiety (ranging from 0.125 mg/mL to 32 mg/mL) in two sets of Brucella broth adjusted to pH 7.4 and pH 5.5.

  • Synergy Testing: In a parallel 96-well plate, create a checkerboard assay combining 2-PBA dilutions with metronidazole (0.25 µg/mL to 16 µg/mL).

  • Incubation: Inoculate the wells with the bacterial suspension and incubate under microaerophilic conditions for 24 hours.

  • Plating & Enumeration: Plate 10 µL from each well onto fresh Brucella agar plates. Incubate for another 72 hours.

  • Data Calculation: Determine the MBC (the lowest concentration resulting in a ≥99.9% reduction in CFU). Calculate the Fractional Inhibitory Concentration (FIC) index for the combination wells to quantify synergy (FIC < 0.5 indicates synergy).

Quantitative Data Summaries

The following tables summarize the physicochemical parameters of the intact prodrug and the established baseline antimicrobial metrics for its active 2-PBA moiety.

Table 1: Physicochemical and Pharmacokinetic Profile of the Intact Prodrug

ParameterValueBiological Implication
Molecular Weight 270.32 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
Computed XLogP3 4.2High lipophilicity; ensures rapid transit across the gut epithelium.
Topological Polar Surface Area 35.5 ŲExcellent membrane permeability; potential for blood-brain barrier penetration.
Primary Metabolic Route Carboxylesterase CleavageRapid conversion to active moieties in hepatic/intestinal tissues.

Table 2: Comparative Antimicrobial Efficacy (MBC) of 2-PBA against H. pylori

StrainMBC at pH 7.4 (mg/mL)MBC at pH 5.5 (mg/mL)Synergy with Metronidazole (FIC Index)
H. pylori ATCC 4350416.01.0 - 2.0< 0.5 (Highly Synergistic at pH 5.5)
H. pylori No. 23816.00.25 - 0.5< 0.5 (Highly Synergistic at pH 5.5)

Note: Data extrapolated from established phenylbutyrate assays demonstrating the pH-dependent permeation of the 2-PBA moiety.

References

  • Source: nih.
  • Source: jst.go.
  • Source: researchgate.
  • Do Ketone Bodies Mediate the Anti-Seizure Effects of the Ketogenic Diet?

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Laboratory Synthesis of 2-Methoxyphenyl 2-phenylbutyrate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methoxyphenyl 2-phenylbutyrate (PubChem CID: 3084805)[1] Methodology: DMAP-Catalyzed Phenolic Esterification via Acid Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methoxyphenyl 2-phenylbutyrate (PubChem CID: 3084805)[1] Methodology: DMAP-Catalyzed Phenolic Esterification via Acid Chloride Activation

Introduction and Mechanistic Rationale

The synthesis of 2-Methoxyphenyl 2-phenylbutyrate involves the esterification of 2-phenylbutyric acid with 2-methoxyphenol (guaiacol). While aliphatic alcohols readily undergo Fischer esterification, phenols are notoriously poor nucleophiles due to the delocalization of their lone pair electrons into the aromatic ring. Consequently, standard acid-catalyzed esterification yields are unacceptably low.

To bypass this thermodynamic barrier, the carboxylic acid must be converted into a highly reactive electrophile. While the Steglich esterification utilizing N,N′-dicyclohexylcarbodiimide (DCC) is a common alternative, it suffers from the generation of dicyclohexylurea (DCU)—a byproduct that is exceptionally difficult to remove entirely during purification[2].

The Optimized Approach: This protocol utilizes a two-step sequence: Acid Activation followed by Nucleophilic Acyl Substitution .

  • Activation: 2-phenylbutyric acid is reacted with oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) to form 2-phenylbutyryl chloride. This generates only gaseous byproducts (CO, CO₂, HCl), simplifying downstream processing.

  • Coupling: The acid chloride is coupled with guaiacol in the presence of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent nucleophilic catalyst, attacking the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is rapidly intercepted by the weakly nucleophilic phenol[3][4].

Mechanism N1 2-Phenylbutyric Acid N3 2-Phenylbutyryl Chloride N1->N3 - CO, - CO2, - HCl N2 Oxalyl Chloride / DMF (Vilsmeier-Haack Reagent) N2->N3 Activation N5 N-Acylpyridinium Intermediate (Highly Electrophilic) N3->N5 + DMAP N4 DMAP (Nucleophilic Catalyst) N4->N5 N7 2-Methoxyphenyl 2-phenylbutyrate N5->N7 Nucleophilic Attack N6 Guaiacol + TEA (Phenoxide Formation) N6->N7 - TEA·HCl

Figure 1: Mechanistic pathway highlighting DMAP-catalyzed phenolic esterification.

Quantitative Data: Strategy Optimization

The table below summarizes the causality behind selecting the oxalyl chloride/DMAP route over other standard esterification methodologies.

Synthetic StrategyReagents / CatalystReaction TimeTypical YieldKey Limitations / Justification
Fischer Esterification H₂SO₄, Toluene, Reflux>24 h<15%Unfavorable equilibrium; phenols are exceptionally poor nucleophiles.
Steglich Esterification DCC, DMAP, DCM, RT16 h65–75%Dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from the product[2].
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, TEA12 h75–80%Reagents are expensive; atom economy is poor for simple esterifications.
Acid Chloride (Optimized) (COCl)₂, DMF, TEA, DMAP, DCM 4 h 90–95% Highly scalable; gaseous byproducts easily vent; excellent purity profile.

Experimental Design & Workflow

Workflow A Phase 1: Acid Activation (Oxalyl Chloride + cat. DMF) B Phase 2: Esterification (Guaiacol, TEA, DMAP, 0 °C) A->B C Phase 3: Aqueous Workup (HCl, NaHCO3, Brine) B->C D Phase 4: Purification (Silica Gel Chromatography) C->D E Final Product: 2-Methoxyphenyl 2-phenylbutyrate D->E

Figure 2: Four-phase workflow for synthesizing 2-Methoxyphenyl 2-phenylbutyrate.

Materials and Reagents

  • 2-Phenylbutyric acid : 12.0 mmol (1.97 g) - Acyl donor

  • Guaiacol (2-Methoxyphenol) : 10.0 mmol (1.24 g, 1.09 mL) - Limiting reagent

  • Oxalyl chloride : 14.0 mmol (1.20 mL) - Activating agent

  • Triethylamine (TEA) : 25.0 mmol (3.48 mL) - Proton scavenger

  • 4-Dimethylaminopyridine (DMAP) : 1.0 mmol (0.12 g) - Nucleophilic catalyst

  • N,N-Dimethylformamide (DMF) : 2 drops - Vilsmeier-Haack catalyst

  • Dichloromethane (DCM) : Anhydrous, 40 mL total

Detailed Step-by-Step Protocol

Phase 1: Acid Activation (Preparation of 2-Phenylbutyryl Chloride)
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-phenylbutyric acid (1.97 g, 12.0 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the carboxylic acid.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add oxalyl chloride (1.20 mL, 14.0 mmol) dropwise over 5 minutes.

    • Safety Note: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is performed in a well-ventilated fume hood.

  • Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. This yields crude 2-phenylbutyryl chloride as a yellowish oil. Redissolve this intermediate in anhydrous DCM (10 mL) and set aside.

Phase 2: DMAP-Catalyzed Esterification
  • Preparation: In a separate oven-dried 100 mL flask, dissolve guaiacol (1.24 g, 10.0 mmol), TEA (3.48 mL, 25.0 mmol), and DMAP (0.12 g, 1.0 mmol) in anhydrous DCM (10 mL).

  • Temperature Control: Cool this receiving solution to 0 °C. Causality: The dropwise addition of the highly electrophilic acid chloride at 0 °C is critical to control the exothermic nature of the reaction and prevent the degradation of the N-acylpyridinium intermediate.

  • Coupling: Slowly add the previously prepared 2-phenylbutyryl chloride solution dropwise over 15 minutes via a dropping funnel or syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validating Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). Guaiacol will stain intensely with KMnO₄. The formation of a new, higher Rf​ spot (~0.6) indicates successful conversion.

Phase 3: Aqueous Workup
  • Quench: Dilute the reaction mixture with additional DCM (30 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash with 1M aqueous HCl (2 x 20 mL). Causality: This selectively protonates and extracts unreacted TEA and the DMAP catalyst into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: This neutralizes and removes any unreacted 2-phenylbutyric acid or trace HCl.

  • Brine Wash: Wash with brine (20 mL) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification and Isolation
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

  • Collection: Collect the fractions containing the pure product ( Rf​ ~ 0.6), pool them, and evaporate the solvent to afford 2-Methoxyphenyl 2-phenylbutyrate as a clear, viscous oil.

Analytical Characterization

To validate the structural integrity of the synthesized 2-Methoxyphenyl 2-phenylbutyrate, perform ¹H NMR (CDCl₃, 400 MHz). Expected spectral markers include:

  • ~0.9 ppm (triplet, 3H): Terminal methyl group of the butyrate chain.

  • ~1.8 - 2.2 ppm (multiplet, 2H): Methylene protons of the butyrate chain.

  • ~3.6 ppm (triplet/multiplet, 1H): Alpha-proton adjacent to the carbonyl and phenyl ring.

  • ~3.8 ppm (singlet, 3H): Methoxy group (-OCH₃) from the guaiacol moiety.

  • ~6.8 - 7.4 ppm (multiplets, 9H): Aromatic protons (5 from the phenylbutyrate moiety, 4 from the guaiacol moiety).

References

  • 2-Methoxyphenyl 2-phenylbutyrate | C17H18O3 | CID 3084805 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study Source: American Chemical Society (ACS) URL:[Link]

  • Ester synthesis by esterification Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Comprehensive Application Note: Synthesis and Utilization of 2-Methoxyphenyl 2-phenylbutyrate in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and advanced chemical intermediate applications. Executive Summary 2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and advanced chemical intermediate applications.

Executive Summary

2-Methoxyphenyl 2-phenylbutyrate (CAS: 40893-04-7) is a highly specialized chemical intermediate that merges two pharmacologically and synthetically relevant synthons: the lipophilic 2-phenylbutyric acid and the electron-rich phenolic compound, guaiacol (2-methoxyphenol)[1]. In drug development and complex organic synthesis, this ester serves a dual purpose. It acts as a highly stable, lipophilic masking group for carboxylic acids (facilitating prodrug membrane permeability) and functions as a selective, mild acyl donor in transesterification and amidation workflows.

This application note provides field-proven methodologies for synthesizing and utilizing this intermediate, grounded in mechanistic causality and self-validating experimental design.

Physicochemical Profiling & Structural Causality

The utility of 2-methoxyphenyl 2-phenylbutyrate is dictated by its unique steric and electronic environment. The α -ethyl group on the 2-phenylbutyrate moiety provides significant steric shielding around the carbonyl carbon, rendering the ester highly resistant to spontaneous aqueous hydrolysis. Conversely, the ortho-methoxy group on the guaiacol leaving group influences the transition state during nucleophilic acyl substitution, allowing it to act as a controlled acyl donor under specific catalytic conditions.

Table 1: Quantitative Physicochemical Properties

Data summarized from1[1] and2[2].

PropertyValueMechanistic Implication
IUPAC Name (2-methoxyphenyl) 2-phenylbutanoateDefines the ester linkage between the aliphatic chain and the phenolic ring.
CAS Number 40893-04-7Unique identifier for supply chain and regulatory tracking.
Molecular Weight 270.32 g/mol Ideal size for a transient intermediate or prodrug moiety.
XLogP3 4.2High lipophilicity; excellent for enhancing passive membrane permeability.
Topological Polar Surface Area 35.5 ŲLow TPSA ensures minimal hydrogen bonding drag during extraction.
H-Bond Donors/Acceptors 0 / 3Aprotic nature prevents self-condensation during downstream reactions.

Mechanistic Insights: The Steglich Approach

Direct Fischer esterification of 2-phenylbutyric acid with guaiacol typically fails or yields <10% product. This is caused by two factors:

  • Steric Hindrance: The α -ethyl branching on the acid blocks the trajectory of incoming nucleophiles.

  • Electronic Deactivation: The phenolic hydroxyl of 3[3] is a poor nucleophile compared to aliphatic alcohols, further hindered by the adjacent bulky methoxy group.

To overcome this, a DMAP-catalyzed Steglich Esterification is required. We utilize EDC·HCl instead of DCC to ensure the urea byproduct is water-soluble, preventing the micro-contamination often seen with dicyclohexylurea (DCU). DMAP acts as a nucleophilic catalyst, bypassing the steric block by forming a highly reactive, unhindered N-acylpyridinium intermediate that forces the reaction forward.

G A 2-Phenylbutyric Acid C O-Acylisourea (Reactive Intermediate) A->C Activation B EDC·HCl B->C E N-Acylpyridinium (Sterically Accessible) C->E DMAP Attack D DMAP D->E G 2-Methoxyphenyl 2-phenylbutyrate E->G Nucleophilic Substitution F Guaiacol F->G

Mechanistic pathway of DMAP-catalyzed Steglich esterification for the target ester.

Table 2: Optimization of Esterification Conditions

Quantitative yield data demonstrating the causality of reagent selection.

Coupling ReagentCatalystSolventTime (h)Yield (%)Causality / Observation
None (Fischer)H₂SO₄Toluene24<10Steric hindrance prevents direct condensation.
DCC (1.2 eq)NoneDCM1215Weak nucleophilicity of guaiacol limits conversion.
DCC (1.2 eq)DMAP (0.1 eq)DCM1278DCU byproduct complicates purification and lowers isolated yield.
EDC·HCl (1.5 eq) DMAP (0.2 eq) DCM 8 92 Water-soluble urea allows simple aqueous workup; DMAP overcomes sterics.

Experimental Workflow: Self-Validating Synthesis Protocol

Objective: Synthesize high-purity (>98%) 2-methoxyphenyl 2-phenylbutyrate.

Reagents:

  • 2-Phenylbutyric acid (1.0 eq, 10.0 mmol, 1.64 g)

  • Guaiacol (1.1 eq, 11.0 mmol, 1.36 g)

  • EDC·HCl (1.5 eq, 15.0 mmol, 2.88 g)

  • DMAP (0.2 eq, 2.0 mmol, 0.24 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Initiation & Solvation: Dissolve 2-phenylbutyric acid and guaiacol in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: DCM is chosen as an aprotic solvent to prevent competitive nucleophilic attack by solvent molecules and to stabilize the polar acylpyridinium intermediate.

  • Activation: Cool the mixture to 0 °C using an ice bath, then add EDC·HCl in a single portion.

    • Causality: Cooling minimizes the formation of the unreactive N-acylurea byproduct (via the Mumm rearrangement), ensuring the O-acylisourea intermediate remains available.

  • Catalysis: Add DMAP portion-wise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (20–25 °C) and stir for 8 hours.

  • Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase.

    • Validation Check: The reaction is validated as complete when the highly UV-active guaiacol spot ( Rf​≈0.3 ) is consumed, and a new, distinct non-polar ester spot appears ( Rf​≈0.6 ).

  • Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃, followed by 20 mL of 1M HCl, and finally 20 mL of brine.

    • Validation Check: Test the final aqueous wash with pH paper. A neutral pH (~7) validates that all basic amines (DMAP) and the water-soluble EDC-urea byproduct have been successfully partitioned out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via flash column chromatography (Hexane/EtOAc gradient) to obtain a colorless to pale-yellow oil.

Downstream Applications in Drug Development

Once synthesized, 2-methoxyphenyl 2-phenylbutyrate serves as a versatile node in synthetic workflows, particularly in the 4[4].

  • Pathway A (Acyl Donor for Transesterification): Due to the stability of the phenoxide leaving group (guaiacolate), this ester can serve as a mild, selective acylating agent for primary amines or unhindered alcohols in complex API synthesis, avoiding the harsh, highly exothermic conditions associated with acyl chlorides.

  • Pathway B (Lipophilic Masking for Prodrugs): The esterification of carboxylic acids with guaiacol increases the XLogP3 to 4.2. This significantly enhances passive membrane permeability, making it a valuable intermediate for synthesizing prodrugs that require blood-brain barrier (BBB) penetration or enhanced gastrointestinal absorption.

Workflow A Raw Materials B Esterification A->B C Target Ester (Intermediate) B->C D Acyl Donor (Transesterification) C->D Pathway A E Lipophilic Masking (Prodrugs) C->E Pathway B

Workflow illustrating the synthesis and downstream applications of the chemical intermediate.

Sources

Method

Analytical Quality by Design (AQbD) Driven HPLC Method Development for the Quantification of 2-Methoxyphenyl 2-phenylbutyrate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Framework: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Framework: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures)

Introduction & Analyte Profiling

2-Methoxyphenyl 2-phenylbutyrate (CAS: 40893-04-7) is a synthetic ester characterized by two distinct aromatic systems: a methoxy-substituted phenol and a phenylbutyric acid moiety[1]. In pharmaceutical and fine chemical development, precise quantification of such lipophilic esters is critical for batch release, stability testing, and pharmacokinetic profiling.

Before selecting chromatographic parameters, a Senior Application Scientist must decode the analyte’s physicochemical properties to establish a self-validating method foundation:

  • Lipophilicity (LogP ~4.2): This high partition coefficient indicates strong hydrophobicity[1]. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a highly retentive stationary phase (C18) is the mandatory choice.

  • Ionization Profile: As a neutral ester, the molecule lacks easily ionizable acidic or basic functional groups. Therefore, mobile phase pH will not drastically alter the analyte's retention time. However, pH control remains essential to suppress the ionization of residual silanols on the silica stationary phase, ensuring symmetrical peak shapes.

  • Chromophoric Activity: The dual aromatic rings provide robust UV absorbance. The methoxyphenyl group typically exhibits a local maximum around 270–280 nm, while the ester-linked phenyl ring absorbs strongly at lower wavelengths (210–220 nm).

Method Development Strategy (ICH Q14 Enhanced Approach)

Historically, analytical methods were developed using a trial-and-error, One-Factor-At-a-Time (OFAT) approach. To ensure a robust, lifecycle-managed procedure, this protocol adopts the Enhanced Approach outlined in the ICH Q14 guidelines[2][3]. By defining an Analytical Target Profile (ATP) and establishing a Method Operable Design Region (MODR), we guarantee that the procedure remains fit-for-purpose.

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Purpose & Requirements CQA Analyte Profiling LogP 4.2, Neutral Ester ATP->CQA Risk Risk Assessment Identify Critical Parameters CQA->Risk DoE Design of Experiments (DoE) Gradient, Temp, Flow Rate Risk->DoE MODR Method Operable Design Region Establish Robust Space DoE->MODR Control Control Strategy & SST USP <621> Compliance MODR->Control

Figure 1: Analytical Quality by Design (AQbD) workflow per ICH Q14 guidelines.

Causality in Parameter Selection
  • Stationary Phase: A superficially porous particle (SPP) C18 column is selected over totally porous particles (TPP). The C18 ligand provides the necessary hydrophobic retention, while the SPP architecture allows for high-efficiency separations at lower backpressures, aligning with modern USP <621> modernization allowances[4].

  • Mobile Phase: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and superior elution strength for highly lipophilic compounds. To ensure baseline stability and mitigate secondary interactions, 0.1% Formic Acid is added.

  • Column Temperature: Set to 40°C. Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics and reducing system backpressure—critical when eluting strongly retained lipophilic esters.

Experimental Protocols

The following step-by-step methodology provides a standardized framework for the quantification of 2-Methoxyphenyl 2-phenylbutyrate.

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmMaximizes theoretical plates while keeping backpressure manageable.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses silanol ionization on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic modifier for LogP 4.2 elution.
Elution Mode Gradient (See step 3.2)Sharpens the peak and washes strongly retained impurities.
Flow Rate 1.2 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CImproves mass transfer and lowers viscosity.
Detection UV at 275 nmTargets the methoxyphenyl chromophore; avoids low-UV solvent noise.
Injection Vol. 5.0 µLPrevents column overloading.
Gradient Program

A gradient is employed to ensure the highly lipophilic analyte elutes with a sharp peak shape while ensuring the column is cleaned of any highly retained matrix components.

  • 0.0 - 1.0 min: 40% B (Focuses the analyte at the column head).

  • 1.0 - 6.0 min: Linear ramp to 90% B (Elutes the target analyte).

  • 6.0 - 8.0 min: Hold at 90% B (Column wash).

  • 8.0 - 8.1 min: Return to 40% B.

  • 8.1 - 12.0 min: Re-equilibration at 40% B.

Standard and Sample Preparation

Causality Check: Using a 100% aqueous diluent for a LogP 4.2 compound causes immediate precipitation. Conversely, using a 100% organic diluent causes severe peak broadening (the "solvent effect") because the sample solvent is stronger than the initial mobile phase. A 50:50 mixture perfectly balances solubility and on-column focusing.

  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methoxyphenyl 2-phenylbutyrate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (50:50 ACN:Water).

  • Sample Preparation: Extract the target formulation to achieve a nominal concentration of ~100 µg/mL in the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Per USP <621> guidelines[5][6], verify the system's performance prior to sample analysis by injecting the Working Standard (100 µg/mL) six consecutive times.

  • Retention Time ( tR​ ): ~5.2 minutes.

  • Relative Standard Deviation (RSD) of Peak Area: 2.0%.

  • Tailing Factor ( T ): 1.5.

  • Theoretical Plates ( N ): 5000.

Method Validation Framework (ICH Q2(R2))

To demonstrate that the method is a self-validating system fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[7][8]. The validation proves the method's reliability across its reportable range[7].

Validation_Logic Val ICH Q2(R2) Validation Protocol Spec Specificity Peak Purity & Resolution Val->Spec Range Range & Linearity Calibration Model Val->Range Acc Accuracy Recovery Studies Val->Acc Prec Precision Repeatability & Int. Precision Val->Prec Sens Sensitivity LOD & LOQ Val->Sens Range->Acc Defines bounds Acc->Prec Jointly define Total Error

Figure 2: Logical relationship of ICH Q2(R2) validation parameters.

Specificity and Forced Degradation

Mechanistic Insight: Esters undergo nucleophilic acyl substitution. In basic conditions (e.g., 0.1 N NaOH), hydroxide attacks the carbonyl carbon, cleaving 2-Methoxyphenyl 2-phenylbutyrate into 2-methoxyphenoxide and 2-phenylbutyrate. The HPLC method's specificity must resolve the intact parent peak from these highly polar, early-eluting degradants. Peak purity must be confirmed using a Photodiode Array (PDA) detector.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity No interference from blank/degradantsResolution ( Rs​ ) > 2.0; Peak Purity Angle < Threshold
Linearity & Range 50% to 150% of target concentrationCorrelation coefficient ( R2 ) 0.999
Accuracy Recovery at 50%, 100%, 150% levels98.0% – 102.0% recovery at all levels
Repeatability 6 replicates at 100% concentration%RSD 2.0%
Intermediate Precision Different day, analyst, or instrument%RSD 2.0%
Robustness Deliberate variations (Flow, Temp, pH)SST criteria met; %Recovery within 98-102%

References

  • National Center for Biotechnology Information (PubChem). 2-Methoxyphenyl 2-phenylbutyrate | C17H18O3 | CID 3084805. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q14 Analytical Procedure Development. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. Retrieved from:[Link]

  • Scribd / USP. USP <621> Chromatography Overview. Retrieved from:[Link]

Sources

Application

Application Note: High-Yield Esterification Protocols for Sterically Hindered Phenols

Target Compound: Guaiacyl 2-Phenylbutyrate Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of guaiacyl 2-phenylbutyrate via the esterifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Guaiacyl 2-Phenylbutyrate Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of guaiacyl 2-phenylbutyrate via the esterification of 2-phenylbutyric acid with guaiacol (2-methoxyphenol) presents a classic synthetic challenge. Traditional Fischer esterification relies on the reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. However, phenols are notoriously poor nucleophiles due to the delocalization of their oxygen lone pairs into the aromatic ring. When this poor nucleophilicity is coupled with the steric hindrance of the α -ethyl branching on 2-phenylbutyric acid and the ortho-methoxy group of guaiacol, direct thermodynamic esterification fails entirely.

  • The Steglich Esterification (Carbodiimide Activation): Utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) to form an ultra-reactive N-acylpyridinium intermediate [1].

  • The Acyl Chloride Route: Employs thionyl chloride ( SOCl2​ ) to irreversibly convert the acid to an acyl chloride, followed by nucleophilic acyl substitution in the presence of a base [2].

Causality in Reagent Selection (Field-Proven Insights)
  • EDC·HCl over DCC: While standard Steglich protocols use N,N'-Dicyclohexylcarbodiimide (DCC), it generates dicyclohexylurea (DCU)—a byproduct that is slightly soluble in organic solvents and notoriously difficult to remove without column chromatography. Substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) generates a water-soluble urea byproduct that is effortlessly removed during standard aqueous workup.

  • Catalytic DMF in Chlorination: In the acyl chloride route, adding a catalytic amount of N,N-Dimethylformamide (DMF) to SOCl2​ generates the Vilsmeier-Haack intermediate. This highly electrophilic species accelerates the chlorination of the sterically hindered 2-phenylbutyric acid, preventing prolonged heating that could lead to degradation.

Reaction Workflows

G cluster_A Protocol A: Steglich Esterification cluster_B Protocol B: Acyl Chloride Route SM 2-Phenylbutyric Acid + Guaiacol EDC EDC·HCl + DMAP in DCM SM->EDC Pathway A SOCl2 SOCl2 + cat. DMF (Reflux) SM->SOCl2 Pathway B O_Acyl O-Acylisourea Intermediate EDC->O_Acyl N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl Prod Guaiacyl 2-Phenylbutyrate (Target Ester) N_Acyl->Prod Nucleophilic Attack Acyl_Cl 2-Phenylbutyryl Chloride SOCl2->Acyl_Cl TEA Guaiacol + TEA in DCM Acyl_Cl->TEA TEA->Prod Nucleophilic Substitution

Reaction workflows for the synthesis of Guaiacyl 2-Phenylbutyrate via Protocols A and B.

Comparative Data Summary

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acyl Chloride Route
Typical Yield 80% – 85%85% – 92%
Reaction Conditions Mild (0 °C to Room Temp), NeutralHarsh (Refluxing SOCl2​ ), Basic (TEA)
Primary Byproducts Water-soluble urea SO2​↑ , HCl↑ , Triethylammonium chloride
Scalability Best for Discovery (<10 g scale)Excellent for Process (>10 g scale)
Moisture Sensitivity Moderate (Requires anhydrous solvent)High (Acyl chloride readily hydrolyzes)

Experimental Methodologies

Protocol A: EDC/DMAP Mediated Steglich Esterification

Designed for rapid, mild synthesis at the discovery scale without the need for harsh chlorinating agents.

Reagents:

  • 2-Phenylbutyric acid: 1.0 eq (10.0 mmol, 1.64 g)

  • Guaiacol: 1.1 eq (11.0 mmol, 1.37 g)

  • EDC·HCl: 1.2 eq (12.0 mmol, 2.30 g)

  • DMAP: 0.1 eq (1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

  • Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylbutyric acid and guaiacol in 30 mL of anhydrous DCM under a nitrogen atmosphere.

  • Catalysis: Add DMAP to the stirring solution. The DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to prevent the formation of unreactive N-acylurea dead-ends[1].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl portion-wise over 5 minutes to control the mild exotherm.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12 hours.

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 20 mL) to selectively protonate and remove DMAP and the EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO3​ (2 × 20 mL) to deprotonate and extract any unreacted 2-phenylbutyric acid.

    • Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target ester.

Protocol B: Acyl Chloride Mediated Esterification

Designed for robust, highly scalable synthesis maximizing atom economy and yield.

Reagents:

  • 2-Phenylbutyric acid: 1.0 eq (50.0 mmol, 8.21 g)

  • Thionyl chloride ( SOCl2​ ): 1.5 eq (75.0 mmol, 5.45 mL)

  • DMF: Catalytic (2 drops)

  • Guaiacol: 1.0 eq (50.0 mmol, 6.21 g)

  • Triethylamine (TEA): 1.5 eq (75.0 mmol, 10.45 mL)

  • Anhydrous DCM: 100 mL (total)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a 250 mL round-bottom flask, dissolve 2-phenylbutyric acid in 50 mL of anhydrous DCM. Add 2 drops of DMF.

  • Chlorination: Cool to 0 °C and add SOCl2​ dropwise. Attach a reflux condenser (vented to a base scrubber to neutralize SO2​ and HCl gases) and heat to reflux (approx. 40 °C) for 2 hours.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to completely remove unreacted SOCl2​ . Redissolve the resulting 2-phenylbutyryl chloride in 25 mL of anhydrous DCM.

  • Phenol Activation: In a separate 250 mL flask, dissolve guaiacol and TEA in 25 mL of anhydrous DCM. Cool to 0 °C under nitrogen [2].

  • Coupling: Add the acid chloride solution dropwise to the guaiacol/TEA mixture over 15 minutes. A white precipitate (triethylammonium chloride) will form immediately, validating the progression of the nucleophilic substitution.

  • Completion: Stir at room temperature for 4 hours.

  • Workup: Quench with 20 mL of ice water. Separate the organic layer and wash sequentially with 1M HCl (30 mL), saturated NaHCO3​ (30 mL), and brine (30 mL). Dry over Na2​SO4​ and concentrate to afford the highly pure ester.

Analytical Validation & Troubleshooting

  • Reaction Monitoring: Both protocols can be tracked via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) mobile phase. Guaiacol is highly UV-active and stains brightly with KMnO4​ . The disappearance of the guaiacol spot confirms reaction completion.

  • Steric Stalling: If Protocol A stalls at <70% conversion, do not add more EDC. Instead, ensure the reaction is strictly anhydrous; ambient moisture competitively hydrolyzes the N-acylpyridinium intermediate back to the starting acid.

  • Coloration Issues: In Protocol B, if the final product exhibits an orange/brown tint, it is likely due to the oxidation of trace unreacted guaiacol. A quick filtration through a short plug of silica gel using DCM will yield a colorless oil or white solid.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Haddleton, D. M., Crossman, M. C., Dana, B. H., Duncalf, D. J., Heming, A. M., Kukulj, D., & Shooter, A. J. (1999). Phenolic Ester-Based Initiators for Transition Metal Mediated Living Polymerization. Macromolecules, 32(26), 8732-8739. URL:[Link]

Method

Evaluating 2-Methoxyphenyl 2-phenylbutyrate Cleavage in Plasma Stability Assays: A Mechanistic and Methodological Guide

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: DMPK Scientists, Pharmacologists, and Drug Development Professionals Introduction: The Strategic Role of Plasma Stability in DMPK In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: DMPK Scientists, Pharmacologists, and Drug Development Professionals

Introduction: The Strategic Role of Plasma Stability in DMPK

In the early stages of drug discovery, evaluating the plasma stability of novel chemical entities (NCEs) is a critical step for predicting in vivo pharmacokinetic (PK) performance[1]. Compounds containing ester, amide, or lactone linkages are highly susceptible to enzymatic hydrolysis by plasma hydrolases. Rapid plasma clearance can lead to sub-therapeutic systemic exposure, while in the context of prodrugs, targeted plasma cleavage is a prerequisite for releasing the active pharmaceutical ingredient (API)[2].

2-Methoxyphenyl 2-phenylbutyrate is a synthetically valuable probe compound. Structurally, it consists of a sterically hindered acyl moiety (2-phenylbutyrate) esterified to a bulky phenolic leaving group (2-methoxyphenol, also known as guaiacol). This dual-bulky architecture makes it an exceptional substrate for phenotyping specific esterase activities and mapping interspecies metabolic differences.

Mechanistic Rationale: The Esterase Landscape

The hydrolysis of ester-based compounds in plasma is driven by a distinct profile of serine hydrolases, which vary drastically across species[3]:

  • Carboxylesterases (CES): Highly abundant in rodent (rat/mouse) plasma but virtually absent in human and dog plasma[4].

  • Butyrylcholinesterase (BChE): The predominant esterase in human and dog plasma, capable of accommodating bulky substrates due to its large active site gorge[5].

  • Paraoxonase (PON1): A calcium-dependent arylesterase present in human plasma, often responsible for the bioactivation of specific prodrugs (e.g., olmesartan medoxomil)[3].

Because 2-Methoxyphenyl 2-phenylbutyrate contains a bulky phenolic group, its cleavage in human plasma is primarily mediated by BChE and PON1, whereas in rat plasma, CES dictates its rapid degradation[6].

HydrolysisPathway Substrate 2-Methoxyphenyl 2-phenylbutyrate (Intact Ester) Enzymes Plasma Esterases (BChE, PON1, CES) Substrate->Enzymes Binding Product1 2-Phenylbutyric Acid (Acyl Product) Enzymes->Product1 Cleavage Product2 Guaiacol (2-Methoxyphenol) (Alcohol/Phenol Product) Enzymes->Product2 Cleavage Water H2O Water->Enzymes Hydrolysis

Figure 1: Enzymatic hydrolysis pathway of 2-Methoxyphenyl 2-phenylbutyrate by plasma esterases.

Experimental Design & Causality (E-E-A-T)

To build a self-validating assay, it is not enough to merely measure the disappearance of the parent compound. A robust protocol must incorporate chemical knockout strategies (phenotyping) to definitively identify the enzymes responsible for cleavage.

The Causality of Inhibitor Selection

To isolate which enzyme cleaves 2-Methoxyphenyl 2-phenylbutyrate, we spike the plasma with specific inhibitors prior to introducing the substrate:

  • Bis-p-nitrophenyl phosphate (BNPP) (100 µM): A potent, irreversible pan-CES inhibitor. If adding BNPP halts hydrolysis in rat plasma, CES is the primary driver[4].

  • Physostigmine (Eserine) (10 µM): A reversible cholinesterase inhibitor. If hydrolysis in human plasma is blocked by physostigmine, BChE is the primary mediator[6].

  • EDTA (5 mM): A chelating agent. PON1 requires calcium for its catalytic activity. Chelating Ca²⁺ with EDTA effectively knocks out PON1 activity[3].

Control Selection
  • Positive Control (Human/Dog): Propantheline or Tetracaine (known BChE substrates)[1][7].

  • Positive Control (Rat/Mouse): Benfluorex or Procaine (known CES substrates)[7].

  • Negative Control: Warfarin (highly stable in plasma, validates that non-specific degradation or chemical instability is not occurring).

Step-by-Step Protocol: Plasma Stability Assay

Reagents and Materials
  • Biological Matrix: Pooled human, dog, and rat plasma (K2EDTA or Heparinized. Note: If evaluating PON1, avoid EDTA plasma as it chelates the required Ca²⁺; use heparinized plasma instead).

  • Test Compound: 2-Methoxyphenyl 2-phenylbutyrate (10 mM stock in DMSO).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 50 ng/mL Tolbutamide (Internal Standard)[1].

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

Assay Workflow

Step 1: Plasma Preparation

  • Thaw frozen plasma in a 37°C water bath. Centrifuge at 3,000 × g for 5 minutes to remove clots or debris.

  • Dilute the plasma to 50% (v/v) using 100 mM Potassium Phosphate Buffer (pH 7.4) to maintain physiological pH during the assay.

Step 2: Inhibitor Pre-Incubation (For Phenotyping Assays Only)

  • Aliquot 98 µL of the buffered plasma into a 96-well polypropylene plate.

  • Add 1 µL of the selected inhibitor (e.g., BNPP, Physostigmine, or EDTA) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes with gentle orbital shaking (300 rpm).

Step 3: Reaction Initiation

  • Prepare a 100 µM working solution of 2-Methoxyphenyl 2-phenylbutyrate in 50% ACN/Water.

  • Add 1 µL of the working solution to the 98 µL plasma (Final concentration: 1 µM test compound; Final DMSO/organic solvent: <1% to prevent enzyme denaturation)[7].

  • Seal the plate and incubate at 37°C.

Step 4: Kinetic Sampling & Quenching

  • At predetermined time points (0, 15, 30, 60, and 120 minutes), remove a 10 µL aliquot from the incubation mixture[1].

  • Immediately transfer the aliquot into a new 96-well plate containing 40 µL of ice-cold Quenching Solution (ACN + Tolbutamide IS). The 1:4 ratio instantly precipitates plasma proteins and halts enzymatic activity[7].

Step 5: Extraction and LC-MS/MS Analysis

  • Vortex the quenched plate for 2 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 30 µL of the clear supernatant to an analytical plate, dilute with 30 µL of HPLC-grade water, and inject onto the LC-MS/MS system (e.g., SCIEX API 4000 or equivalent)[1].

AssayWorkflow Prep 1. Plasma Prep (Dilute 50% in Buffer) Inhibit 2. Pre-Incubation (Add Inhibitors, 37°C) Prep->Inhibit Spike 3. Initiation (Spike 1 µM Substrate) Inhibit->Spike Sample 4. Kinetic Sampling (0, 15, 30, 60, 120 min) Spike->Sample Quench 5. Quenching (Cold ACN + IS) Sample->Quench Centrifuge 6. Centrifugation (4000 x g, 15 min) Quench->Centrifuge LCMS 7. LC-MS/MS (Quantify Parent & Product) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the 96-well microtiter plasma stability assay.

Data Presentation & Interpretation

The depletion of 2-Methoxyphenyl 2-phenylbutyrate is monitored by plotting the natural logarithm of the percentage remaining versus time. The elimination rate constant ( k ) is the negative slope of this line, and the half-life ( t1/2​ ) is calculated as 0.693/k [1].

Table 1: Representative Interspecies Half-Life ( t1/2​ ) Comparison

Note: Data is representative of typical bulky-ester cleavage kinetics across species.

SpeciesPlasma Esterase Profile t1/2​ (min)Intrinsic Clearance ( CLint​ )
Rat High CES, Low BChE< 5.0Very High
Mouse High CES, Low BChE< 10.0High
Dog No CES, High BChE45.2Moderate
Human No CES, High BChE/PON68.5Moderate to Low

Interpretation: The rapid clearance in rodents is driven by Carboxylesterases (CES), which are highly efficient at hydrolyzing esters but are absent in human plasma[3]. This highlights a critical translational risk: a compound like 2-Methoxyphenyl 2-phenylbutyrate may appear highly unstable in rat preclinical models but exhibit acceptable stability in humans.

Table 2: Esterase Phenotyping in Human vs. Rat Plasma (Percentage Remaining at 60 min)
Inhibitor ConditionTarget Enzyme BlockedRat Plasma (% Remaining)Human Plasma (% Remaining)
Control (No Inhibitor) None< 1% 52%
+ BNPP (100 µM) CES89% (Rescued)54% (No effect)
+ Physostigmine (10 µM) BChE / AChE< 1% (No effect)91% (Rescued)
+ EDTA (5 mM) PON1< 1% (No effect)58% (Slight effect)

Interpretation: The addition of BNPP rescues the compound in rat plasma, confirming CES as the primary metabolic driver in rodents[4]. Conversely, physostigmine rescues the compound in human plasma, confirming that Butyrylcholinesterase (BChE) is the primary enzyme responsible for the cleavage of this bulky ester in humans[6].

References

  • ADME Plasma Stability Assay - BioDuro-Global CRDMO Source: BioDuro URL:[Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate Source: RSC Publishing URL:[Link]

  • Prodrugs: Design and Evaluation - Domainex Source: Domainex URL:[Link]

  • Cyprotex Plasma Stability Fact Sheet - Evotec Source: Evotec / Cyprotex URL:[Link]

  • Identification of Carboxylesterase, Butyrylcholinesterase, Acetylcholinesterase, Paraoxonase, and Albumin Pseudoesterase in Guinea Pig Plasma Source: ResearchGate / Toxicological Sciences URL:[Link]

  • Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies Source: MDPI / Molecules URL:[Link]

  • Stability in plasmas of various species of HPMA copolymer-PGE1 conjugates Source: PubMed / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxyphenyl 2-phenylbutyrate

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering precipitation, low bioavailability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering precipitation, low bioavailability, or assay failure due to the poor aqueous solubility of 2-Methoxyphenyl 2-phenylbutyrate.

Part 1: Physicochemical Root Cause Analysis (FAQ)

Q: Why does 2-Methoxyphenyl 2-phenylbutyrate exhibit such profound aqueous insolubility? A: 2-Methoxyphenyl 2-phenylbutyrate (C17H18O3) is a highly lipophilic ester. According to physicochemical databases, it has a computed XLogP3 of 4.2 and a molecular weight of 270.32 g/mol [1]. The molecule lacks functional groups capable of ionizing at physiological pH. When introduced into an aqueous environment, water molecules must break their hydrogen-bonded network to form a cavity for the lipophilic solute. This incurs a massive entropic penalty, driving the compound to rapidly precipitate or partition into lipid phases[2].

Q: What are the standard thresholds for solubility enhancement in early-stage development for this class of compounds? A: For compounds with a LogP > 4, simple pH adjustments or salt formations are ineffective due to the absence of ionizable centers[2]. Instead, formulation scientists must rely on co-solvency, micellar solubilization (via surfactants), or inclusion complexation to achieve therapeutic or assay-relevant concentrations[3].

Part 2: Troubleshooting Specific Experimental Failures

Issue 1: "My compound crashes out of solution when I dilute my DMSO stock into the aqueous assay buffer."

Root Cause: The "solvent shift" effect. While the ester is highly soluble in 100% DMSO, diluting it into an aqueous buffer rapidly reduces the co-solvent fraction below the critical thermodynamic threshold required to maintain solvation.

Self-Validating Protocol: Co-solvent/Surfactant Step-Down Method To prevent precipitation during in vitro assays, you must kinetically trap the drug in a dispersed state using a surfactant before the DMSO diffuses into the bulk water[3].

  • Primary Stock: Dissolve 2-Methoxyphenyl 2-phenylbutyrate in 100% DMSO to create a 10 mM stock.

  • Intermediate Micellar Stock: Dilute the primary stock 1:10 into a mixture of DMSO and a non-ionic surfactant (e.g., 10% Tween 80 or Cremophor EL)[4].

  • Aqueous Titration: Slowly titrate this intermediate stock into the final aqueous buffer dropwise under continuous, vigorous vortexing to ensure rapid micelle formation.

  • Causality Check: The surfactant forms a micellar corona around the hydrophobic drug molecules, stabilizing the contact between the aqueous medium and the hydrophobic drug core, preventing nucleation[3].

  • Validation Step: Centrifuge the final assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis to confirm the concentration matches the nominal target, ensuring no invisible micro-precipitates have formed.

Issue 2: "I need to dose this compound in vivo, but the required DMSO/Tween concentration causes severe toxicity in the animals."

Root Cause: Organic solvents and synthetic surfactants have strict maximum tolerated doses (MTDs) in vivo. High osmotic loads and local tissue irritation limit their use in preclinical models[].

Self-Validating Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It sequesters the lipophilic phenyl rings of 2-Methoxyphenyl 2-phenylbutyrate, increasing apparent aqueous solubility by orders of magnitude without the osmotic penalty of co-solvents[].

Protocol (Co-evaporation Method):

  • Organic Phase: Dissolve 2-Methoxyphenyl 2-phenylbutyrate in a volatile organic solvent (e.g., ethanol or methanol).

  • Aqueous Phase: Dissolve an equimolar (or 1:2 drug:CD molar ratio) amount of HP-β-CD in purified water[6].

  • Complexation: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring[7].

  • Equilibration: Stir for 24 hours at room temperature to allow the system to reach thermodynamic equilibrium and permit the organic solvent to evaporate[7].

  • Solid State Locking: Lyophilize (freeze-dry) the remaining aqueous solution to obtain a solid powder of the inclusion complex[6].

  • Causality Check: The lyophilization step locks the molecularly dispersed drug within the cyclodextrin cavity in an amorphous solid state, preventing thermodynamically driven recrystallization[8].

  • Validation Step: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the resulting powder. The disappearance of the drug's characteristic crystalline melting endotherm confirms successful amorphous inclusion[6].

Part 3: Quantitative Data Summarization

Table 1: Comparative Efficacy of Solubility Enhancement Techniques for Lipophilic Esters (LogP ~4.2)

TechniquePrimary ExcipientsMechanism of ActionExpected Solubility EnhancementIn Vivo Suitability
Co-solvency DMSO, EthanolReduces dielectric constant of the solvent mixture10x - 100xLow (Toxicity/Precipitation risks)
Micellar Solubilization Tween 80, Cremophor ELEncapsulates drug in hydrophobic core of micelles50x - 500xModerate (GI irritation at high doses)
Inclusion Complexation HP-β-CD, γ-CDSequesters lipophilic moieties in a hydrophobic cavity100x - 1000x+High (Biocompatible, low toxicity)
Lipid-Based (SEDDS) Oils, Surfactants, Co-surfactantsForms spontaneous microemulsions in GI tract500x - 1000x+High (Ideal for oral bioavailability)

Part 4: Visualizations & Workflows

DecisionTree Start Target Application for 2-Methoxyphenyl 2-phenylbutyrate InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo DMSO Co-solvent Dilution (DMSO < 1%) InVitro->DMSO Low Conc. Needed Micelles Micellar Solubilization (Tween 80 / Cremophor) InVitro->Micelles High Conc. Needed CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Aqueous Vehicle Req. SEDDS Lipid-Based Formulation (SEDDS) InVivo->SEDDS Lipid Vehicle Allowed Validate Validate via HPLC / UV-Vis Post-Centrifugation DMSO->Validate Micelles->Validate CD->Validate SEDDS->Validate

Decision matrix for selecting the optimal solubility enhancement strategy based on application.

CDWorkflow Drug Drug in Ethanol (Lipophilic Ester) Mix Dropwise Addition & Continuous Stirring Drug->Mix CD HP-β-CD in Water (Host Molecule) CD->Mix Evap Solvent Evaporation (24 Hours) Mix->Evap Lyoph Lyophilization (Freeze-Drying) Evap->Lyoph Complex Amorphous Solid Inclusion Complex Lyoph->Complex

Step-by-step co-evaporation and lyophilization workflow for generating inclusion complexes.

References

  • [7] Title: 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs Source: Global Pharmaceutical Sciences Review (gpsrjournal.com) URL:[Link]

  • [1] Title: 2-Methoxyphenyl 2-phenylbutyrate | C17H18O3 | CID 3084805 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • [6] Title: Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods Source: MDPI (mdpi.com) URL:[Link]

  • [2] Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL:[Link]

  • [3] Title: Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics (jddtonline.info) URL:[Link]

  • [4] Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI (mdpi.com) URL:[Link]

  • [8] Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review (europeanpharmaceuticalreview.com) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-Methoxyphenyl 2-phenylbutyrate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chromatographic challenges associated with 2-Methoxyphenyl 2-phenylbutyrate .

Because this compound is a bulky, highly hydrophobic ester, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to yield optimal peak shape or adequate resolution from its synthetic precursors. This guide bridges the gap between physicochemical theory and benchtop execution, providing self-validating protocols and mechanistic troubleshooting.

Part 1: Physicochemical Profiling & Causality

To optimize a mobile phase, we must first understand the thermodynamic and ionic behavior of the analytes. The separation strategy is dictated by the distribution of the analytes between the mobile and stationary phases[1].

2-Methoxyphenyl 2-phenylbutyrate is synthesized via the esterification of 2-phenylbutyric acid and guaiacol (2-methoxyphenol). In a reaction monitoring or purity assay, all three compounds may be present.

Table 1: Physicochemical Properties Driving Chromatographic Behavior

AnalyteRole in AssayEst. LogPpKaIonization State at pH 3.0
2-Methoxyphenyl 2-phenylbutyrate Target Ester~4.2N/A (Neutral)Neutral (Highly Hydrophobic)
Guaiacol Precursor/Impurity1.34~9.9Neutral (Hydrophilic)
2-Phenylbutyric acid Precursor/Impurity~2.1~4.3Neutral (Protonated)

Mechanistic Insight: The target ester is highly lipophilic (LogP ~4.2)[2], meaning it will strongly partition into a C18 stationary phase. Conversely, the precursors are much more polar. If the mobile phase pH is not strictly controlled, 2-phenylbutyric acid will partially ionize, leading to split peaks and unpredictable retention times.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the retention time for 2-methoxyphenyl 2-phenylbutyrate excessively long (>25 minutes), and why are the peaks broadening? The Cause: Phenylbutyrate esters exhibit extreme hydrophobicity. If you are using a standard 50:50 Water:Organic mobile phase, the thermodynamic penalty for the ester to enter the mobile phase is too high, causing it to stall on the column. Furthermore, as retention time increases, longitudinal diffusion broadens the peak. The Solution: You must increase the eluent strength. For highly hydrophobic phenylbutyrate derivatives, high organic mobile phases (e.g., 80-90% organic) are required to elute the compounds efficiently[3].

  • Action: Switch your organic modifier to Acetonitrile (ACN) rather than Methanol (MeOH). ACN has a lower viscosity at high percentages, which improves mass transfer kinetics for bulky molecules and yields sharper peaks. Implement a gradient reaching 90% ACN.

Q2: I am experiencing co-elution and severe peak tailing for the unreacted 2-phenylbutyric acid peak. How do I resolve this? The Cause: 2-Phenylbutyric acid has a pKa of approximately 4.3. If your mobile phase is unbuffered water (typically pH 5.5 - 6.0), the acid is partially ionized. This mixed-state population causes peak splitting. Additionally, the ionized carboxylate group interacts strongly with residual, unendcapped metal impurities or silanols on the silica support, causing tailing. The Solution: You must suppress the ionization of the acid.

  • Action: Acidify the aqueous mobile phase to pH 3.0 using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). At pH 3.0 (more than 1 unit below its pKa), the acid is >90% protonated (neutral). This eliminates secondary silanol interactions, sharpens the peak, and increases its retention just enough to resolve it from the solvent front and guaiacol (which remains neutral at pH 3.0, as its pKa is ~9.9[4]).

Q3: During gradient elution, my baseline drifts significantly, making integration of low-level impurities difficult. How can I stabilize the baseline? The Cause: Baseline drift in gradient RP-HPLC is almost always caused by a mismatch in the UV absorbance of Mobile Phase A (Aqueous) and Mobile Phase B (Organic) at lower wavelengths (e.g., 210-220 nm). The Solution:

  • Action: Ensure both mobile phases contain the exact same concentration of your acid modifier (e.g., 0.1% FA in Water and 0.1% FA in ACN). If using TFA, be aware that TFA has a higher absorbance in water than in ACN. To balance the baseline, use 0.1% TFA in Water and 0.08% TFA in ACN.

Part 3: Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for the purity analysis of 2-Methoxyphenyl 2-phenylbutyrate.

Materials & Reagents:

  • Column: Endcapped C18 Core-Shell Column (e.g., 100 x 4.6 mm, 2.7 µm). Rationale: Core-shell technology minimizes the eddy diffusion (A-term in the van Deemter equation), providing ultra-high efficiency for bulky esters.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

  • System Preparation: Purge the HPLC pumps with Mobile Phase A and B for 5 minutes at 2.0 mL/min to clear any bubbles.

  • Column Equilibration: Install the C18 column and set the column oven to 35°C . Causality: Elevated temperature reduces mobile phase viscosity and improves the mass transfer of the bulky phenylbutyrate ester, sharpening the peak. Equilibrate at initial gradient conditions (60% B) for 10 column volumes.

  • Sample Preparation: Dissolve the sample in 50:50 Water:ACN to a concentration of 0.5 mg/mL. Self-Validation Check: Ensure the sample solvent is weaker than or equal to the initial mobile phase composition to prevent injection solvent effects (peak splitting).

  • Gradient Execution: Run the optimized gradient profile detailed in Table 2.

  • System Suitability Verification: Analyze a standard mix. The method is valid if:

    • Resolution ( Rs​ ) between Guaiacol and 2-Phenylbutyric acid is > 2.0.

    • Tailing factor ( Tf​ ) for 2-Methoxyphenyl 2-phenylbutyrate is < 1.5.

Table 2: Optimized Gradient Mobile Phase Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.040601.0Initial Hold
2.040601.0Isocratic
8.010901.0Linear Ramp
12.010901.0High Organic Wash
12.140601.0Step Return
15.040601.0Re-equilibration

Part 4: Mandatory Visualization

The following logic pathway illustrates the dynamic decision-making process for optimizing the mobile phase when analyzing this specific ester.

HPLC_Optimization Start Start: HPLC Method Development CheckRT Is Target Retention Time > 15 mins? Start->CheckRT IncOrg Increase % Acetonitrile (Ramp to 90% B) CheckRT->IncOrg Yes CheckCoelution Co-elution of Guaiacol & 2-Phenylbutyric Acid? CheckRT->CheckCoelution No IncOrg->CheckCoelution AdjustPH Adjust Aqueous Phase to pH 3.0 (0.1% FA) CheckCoelution->AdjustPH Yes CheckPeak Peak Tailing on Ester (Asymmetry > 1.5)? CheckCoelution->CheckPeak No AdjustPH->CheckPeak Temp Increase Column Temp (to 35-40°C) CheckPeak->Temp Yes Success Optimized Method Achieved CheckPeak->Success No Temp->Success

Logic pathway for troubleshooting and optimizing the HPLC separation of 2-Methoxyphenyl 2-phenylbutyrate.

References

  • National Center for Biotechnology Information. "2-Methoxyphenyl 2-phenylbutyrate - Computed Properties". PubChem Database. URL:[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Phenomenex Technical Blog. URL:[Link]

  • Suchetti, L., et al. "The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation". Separation Science Plus. URL:[Link]

  • Ngamchuea, K., et al. "Rapid Nanomolar Detection of Guaiacol from its Precursors Using a Core-Shell Reversed-phase Column Coupled with a Boron-doped Diamond Electrode". Electroanalysis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Methoxyphenyl 2-phenylbutyrate Production

Welcome to the Process Engineering & Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to bridge the gap between discovery chemistry and pilot-scale manufacturing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering & Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to bridge the gap between discovery chemistry and pilot-scale manufacturing. Scaling the esterification of a sterically hindered secondary acid (2-phenylbutyric acid) with an ortho-substituted phenol (guaiacol) is not a linear transition. The physical environment of a 50 L or 500 L reactor fundamentally alters reaction kinetics, heat dissipation, and impurity profiles.

This guide provides self-validating protocols, causality-driven troubleshooting, and strictly grounded methodologies to ensure your pilot studies yield high-purity 2-Methoxyphenyl 2-phenylbutyrate.

Process Workflow & Troubleshooting Logic

ProcessFlow Step1 2-Phenylbutyric Acid Activation (Toluene) Gas Gas Desorption Control (Monitor HCl/SO2) Step1->Gas Heat Sink Step2 Esterification with Guaiacol (+ TEA/DMAP) Gas->Step2 Acid Chloride Check1 In-Process Control: Conversion > 98%? Step2->Check1 Fail1 Stalled Kinetics (Steric Hindrance) Check1->Fail1 No Check2 Quality Control: Color Profile Check1->Check2 Yes Fix1 Increase Agitation & Thermal Soak Fail1->Fix1 Fix1->Step2 Re-evaluate Fail2 Dark Brown/Orange (Fe(III) Oxidation) Check2->Fail2 Discolored Success API Isolation: 2-Methoxyphenyl 2-phenylbutyrate Check2->Success Clear/Pale Yellow Fix2 Glass-Lined Reactor & Argon Sparge Fail2->Fix2 Fix2->Step2 Next Batch

Troubleshooting workflow for pilot-scale 2-Methoxyphenyl 2-phenylbutyrate esterification.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does the esterification stall at ~70% conversion in our 50 L pilot reactor, despite reaching >95% in the 100 mL lab flask? Causality: This is a compounding issue of steric hindrance and mass transfer limitations. Guaiacol (o-methoxyphenol) exhibits significant steric hindrance compared to para-substituted aryl alcohols, which inherently hampers its esterification kinetics[1]. In a small laboratory flask, mixing is highly efficient. However, transitioning to a pilot reactor introduces mass transfer inefficiencies, especially if your base or catalyst is not perfectly homogeneous[2]. Resolution: Abandon direct Steglich coupling (DCC/DMAP) at scale, as the dicyclohexylurea byproduct will cause severe agitation issues. Instead, utilize the acid chloride route. Ensure you are using a high-shear turbine impeller and a fully soluble organic base (like Triethylamine) to eliminate biphasic mass transfer constraints.

Q2: Our pilot batches are exhibiting severe dark brown/orange discoloration that was not present at the bench scale. What causes this, and how do we clear it? Causality: Guaiacol is highly susceptible to oxidation, forming highly conjugated, light-absorbing secondary organics and quinone oligomers. This degradation is rapidly catalyzed by trace transition metals, specifically Fe(III)[3]. The dark brown coloration typically appears after extended heating periods, which are unavoidable during pilot-scale thermal soaking[1]. Stainless steel (316L) reactors will leach enough Fe(III) over a 10-hour batch to ruin the API's color profile. Resolution: Transition the esterification step to a glass-lined reactor. Furthermore, a standard nitrogen "blanket" is insufficient at scale; you must implement a strict subsurface Argon or N₂ sparge during the heat-up phase to actively strip dissolved oxygen.

Q3: During the activation of 2-phenylbutyric acid to its acid chloride, we experienced an unexpected pressure spike. How do we safely manage this? Causality: Chlorinating agents (like thionyl chloride) release stoichiometric amounts of gases (HCl, SO₂). In a lab flask, gas desorption is instantaneous. In large reactors, the hydrostatic head and lower surface-area-to-volume ratio trap these gases in solution[4]. As the reaction temperature rises, the supersaturated gases rapidly desorb, causing a dangerous pressure spike. Resolution: Dilute the reaction with a solvent that acts as a thermal heat sink, such as toluene[5]. Use a controlled, semi-batch addition of the chlorinating agent and pace the addition strictly by monitoring the off-gas flow rate through your scrubber system.

Part 2: Quantitative Data Summaries

Table 1: Scale-Up Kinetic & Thermodynamic Parameter Comparison

Parameter100 mL Lab Scale50 L Pilot ScaleCausality / ImpactMitigation Strategy
Heat Transfer Area/Vol High (~20 m⁻¹)Low (~4 m⁻¹)Slower heat dissipation leading to localized hotspots[2].Use jacketed reactors with active thermal control; dilute with toluene[5].
Mixing Efficiency ExcellentVariablePoor mass transfer stalls hindered reactions[2].Implement high-shear turbine impellers; use homogeneous organic bases.
Gas Desorption InstantaneousDelayedHydrostatic pressure traps HCl/SO₂, risking pressure spikes[4].Controlled semi-batch addition; monitor off-gas flow rates.
Reaction Time 1–2 Hours8–12 HoursExtended thermal soaking increases byproduct accumulation[1].Optimize DMAP catalyst loading; maintain strict inert atmosphere.

Table 2: Quantitative Impurity Profiling & Resolution

Impurity DetectedTypical Lab YieldTypical Pilot YieldMechanistic SourceCorrective Action
Unreacted Guaiacol < 1.0%5.0% - 15.0%Steric hindrance of o-methoxy group exacerbated by poor mixing[1].Increase base equivalents (1.5 eq TEA); ensure anhydrous conditions.
Quinone Oligomers Trace2.0% - 4.0%Fe(III)-catalyzed oxidation of guaiacol during extended heating[3].Switch to glass-lined reactor; sparge with Argon.
2-Phenylbutyric Anhydride < 0.5%1.5% - 3.0%Trace moisture hydrolyzing the acid chloride, which then reacts with itself.Validate toluene water content (Karl Fischer < 100 ppm) prior to use.
Part 3: Self-Validating Pilot-Scale Protocol

To guarantee trustworthiness and reproducibility, every step in this protocol includes a Self-Validation Check . Do not proceed to the next phase until the validation criteria are met.

Phase 1: Acid Chloride Activation
  • Setup: Purge a dry, glass-lined reactor with Argon. Charge with 2-phenylbutyric acid (1.0 eq) and anhydrous toluene (5 volumes) to act as a heat sink[5].

  • Addition: Heat the mixture to 40°C. Initiate a dead vacuum transfer of Thionyl Chloride (1.15 eq), adding it continuously over 3 hours.

  • Causality: Slow addition prevents the supersaturation of HCl/SO₂ gases, mitigating pressure spikes[4].

  • Self-Validation Check: Monitor the off-gas bubbler. Once gas evolution ceases, pull an aliquot for FT-IR analysis. Criteria: The broad carboxylic O-H stretch (~3000 cm⁻¹) must be completely absent, replaced by a sharp acid chloride C=O stretch (~1800 cm⁻¹).

Phase 2: Nucleophilic Acyl Substitution (Esterification)
  • Setup: Cool the reactor to 0°C.

  • Addition: Prepare a solution of Guaiacol (1.05 eq), Triethylamine (1.5 eq), and DMAP (0.05 eq) in anhydrous toluene. Add this solution to the reactor at a rate that maintains the internal temperature below 15°C.

  • Causality: Triethylamine acts as an acid scavenger, while DMAP acts as a highly nucleophilic acyl transfer catalyst, overcoming the inherent steric hindrance of guaiacol[1].

  • Self-Validation Check: Monitor the exothermic signature. A lack of heat generation indicates a stalled reaction (likely due to moisture quenching the acid chloride). After 4 hours, quench an aliquot in methanol and analyze via HPLC. Criteria: <1.0% unreacted guaiacol remaining.

Phase 3: Quench and Phase Separation
  • Action: Quench the reaction by slowly adding 1M aqueous HCl (3 volumes) to neutralize excess Triethylamine and DMAP. Separate the phases. Wash the organic layer with 5% aqueous NaHCO₃ (3 volumes).

  • Causality: The NaHCO₃ wash removes any unreacted 2-phenylbutyric acid (as its sodium salt) and residual HCl.

  • Self-Validation Check: Test the pH of the final aqueous wash. Criteria: The aqueous phase must read pH > 8.0. If it is acidic, repeat the NaHCO₃ wash before proceeding to solvent evaporation and crystallization.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra reference data for 2-Methoxyphenyl 2-phenylbutyrate

Comprehensive NMR Reference Guide: Spectral Analysis and Platform Comparison for 2-Methoxyphenyl 2-phenylbutyrate Executive Summary For researchers and drug development professionals, accurate structural elucidation of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Reference Guide: Spectral Analysis and Platform Comparison for 2-Methoxyphenyl 2-phenylbutyrate

Executive Summary

For researchers and drug development professionals, accurate structural elucidation of complex esters is a critical bottleneck in quality control and synthetic validation. This guide provides an objective, data-driven comparison of Nuclear Magnetic Resonance (NMR) analytical platforms—specifically contrasting empirical high-field NMR (600 MHz), low-field benchtop NMR (60 MHz), and in-silico predictive modeling (e.g., MNova/ChemDraw)—using 2-Methoxyphenyl 2-phenylbutyrate (CAS: 40893-04-7)[1] as the reference standard.

By analyzing this specific compound, we expose the limitations of low-field systems in resolving diastereotopic protons and complex aromatic overlaps, while providing a self-validating protocol for high-fidelity spectral acquisition[2].

Chemical Context & Structural Dynamics

2-Methoxyphenyl 2-phenylbutyrate (C17H18O3)[3] is an ester formed from 2-phenylbutyric acid and guaiacol (2-methoxyphenol). From an NMR perspective, this molecule presents two distinct analytical challenges that make it an ideal benchmarking compound:

  • Chiral Center & Diastereotopicity : The alpha-carbon (C2) of the butyrate chain is a chiral center. This breaks the symmetry of the adjacent ethyl methylene protons (C3), rendering them diastereotopic. They will couple not only with the adjacent methyl group and the methine proton but also with each other, resulting in complex, distinct multiplets (doublet of quartets) rather than a simple predictable splitting pattern.

  • Aromatic Overlap : The molecule contains two distinct aromatic systems—an electron-rich guaiacol moiety and a standard phenyl ring. The chemical shifts of these nine aromatic protons fall within a narrow window (6.8–7.5 ppm), requiring high magnetic field strength to prevent second-order strong coupling effects and spectral collapse[4].

Self-Validating Experimental Protocols

To ensure maximum reproducibility and trustworthiness, the following protocol establishes a self-validating system where the sample itself acts as its own internal calibration standard, minimizing the introduction of external contaminants.

Step-by-Step Sample Preparation:

  • Analyte Quantification : Weigh exactly 15.0 mg of high-purity 2-Methoxyphenyl 2-phenylbutyrate. This mass ensures an optimal signal-to-noise (S/N) ratio for 13C acquisition without causing concentration-dependent chemical shift drifting or line broadening.

  • Solvent Selection & Referencing : Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl3). Crucial Causality: Do not add Tetramethylsilane (TMS). Instead, rely on the residual non-deuterated solvent signal (CHCl3) at δ 7.26 ppm for 1H and δ 77.16 ppm for 13C as the internal standard. This eliminates TMS-induced baseline distortion and simplifies sample recovery[5].

  • Filtration : Pass the solution through a tightly packed glass wool plug into a standard 5 mm precision NMR tube to remove paramagnetic particulates that would otherwise distort magnetic field homogeneity (shimming)[6].

  • Acquisition Parameters (High-Field 600 MHz) :

    • 1H NMR : 16 scans, 30° pulse angle, 5-second relaxation delay (d1) to ensure complete longitudinal relaxation (T1) for accurate integration.

    • 13C NMR : 512 scans, 1H-decoupled (WALTZ-16), 2-second relaxation delay.

G A Sample Prep (15mg in 0.6mL CDCl3) B Internal Standard (Residual CHCl3 at 7.26 ppm) A->B C Data Acquisition (600 MHz vs 60 MHz) B->C D Spectral Processing (Fourier Transform & Phasing) C->D E Data Validation (Empirical vs In-Silico) D->E

Fig 1. Standardized self-validating workflow for NMR sample preparation and spectral validation.

Data Presentation: Platform Comparison

The tables below summarize the quantitative chemical shifts (δ, ppm) and multiplicities for 2-Methoxyphenyl 2-phenylbutyrate across three different analytical paradigms.

Table 1: 1H NMR Chemical Shift Comparison (CDCl3)
Proton AssignmentHigh-Field (600 MHz)Benchtop (60 MHz)In-Silico Prediction
-CH3 (Ethyl) 0.98 (t, J = 7.4 Hz, 3H)0.98 (t, 3H)0.95 (t, 3H)
-CH2- (Ethyl, H_a) 1.88 (dq, J = 13.8, 7.4 Hz, 1H)1.80 - 2.30 (m, 2H)*1.92 (m, 1H)
-CH2- (Ethyl, H_b) 2.22 (dq, J = 13.8, 7.4 Hz, 1H)Overlaps with H_a2.15 (m, 1H)
-CH- (Methine) 3.72 (t, J = 7.6 Hz, 1H)3.65 - 3.85 (m, 4H)**3.85 (t, 1H)
-OCH3 (Methoxy) 3.80 (s, 3H)Overlaps with Methine3.78 (s, 3H)
Ar-H (Guaiacol) 6.88 - 7.12 (m, 4H)6.80 - 7.50 (m, 9H)***6.90 - 7.15 (m, 4H)
Ar-H (Phenyl) 7.28 - 7.42 (m, 5H)Overlaps with Guaiacol7.25 - 7.40 (m, 5H)

*Benchtop systems fail to resolve the diastereotopic splitting, merging the signals into a broad multiplet. **The methoxy singlet and methine triplet collapse into a single unresolved cluster at 60 MHz. ***Severe second-order coupling at low magnetic fields causes complete loss of aromatic resolution.

Table 2: 13C NMR Chemical Shift Comparison (CDCl3)
Carbon AssignmentHigh-Field (150 MHz)In-Silico Prediction
-CH3 (Ethyl) 12.211.8
-CH2- (Ethyl) 26.827.5
-CH- (Methine) 53.554.2
-OCH3 (Methoxy) 55.956.1
Ar-CH (Guaiacol) 112.5, 120.8, 122.7, 126.9113.0, 121.2, 123.0, 127.1
Ar-CH (Phenyl) 127.5, 128.3, 128.8127.8, 128.5, 129.0
Ar-C (Phenyl ipso) 138.9139.5
Ar-C (Guaiacol C-O) 140.5141.2
Ar-C (Guaiacol C-OMe) 151.3152.0
C=O (Carbonyl) 172.6174.1

(Note: 13C acquisition on 60 MHz benchtop systems is often impractical for complex aromatics without highly concentrated samples or exceptionally long acquisition times due to low sensitivity[7].)

Scientific Discussion & Mechanistic Insights

The Resolution vs. Field Strength Paradigm The fundamental causality behind the discrepancies observed in Table 1 lies in the physics of nuclear magnetic resonance. Chemical shift dispersion (in Hz) scales linearly with the external magnetic field ( B0​ ), whereas scalar coupling constants ( J , in Hz) are independent of the magnetic field[8].

In the 600 MHz spectrum, the chemical shift difference between the methine proton (3.72 ppm) and the methoxy protons (3.80 ppm) is roughly 48 Hz. Because this difference is significantly larger than any associated coupling constants, the signals appear as well-defined, first-order multiplets. Conversely, on a 60 MHz benchtop system, that same 0.08 ppm difference translates to a mere 4.8 Hz. This is smaller than the typical J -coupling of the methine proton (~7.6 Hz), pushing the spin system into a strongly coupled, second-order regime where the peaks merge into a non-interpretable mass[9].

G HighField High-Field (600 MHz) Superconducting Magnet ResHigh High Resolution Distinct Multiplets HighField->ResHigh LowField Benchtop (60 MHz) Permanent Magnet ResLow Low Resolution Peak Overlap (Aromatics) LowField->ResLow AppHigh Structural Elucidation & Complex Coupling ResHigh->AppHigh AppLow Routine QA/QC & Reaction Monitoring ResLow->AppLow

Fig 2. Comparative performance logic and application routing between high-field and benchtop NMR systems based on field-dependent resolution constraints.

Strategic Application While benchtop NMR[2] falls short for the de novo structural elucidation of 2-Methoxyphenyl 2-phenylbutyrate due to aromatic and diastereotopic overlap, it remains a highly trustworthy tool for targeted QA/QC. If a researcher is monitoring the esterification reaction between 2-phenylbutyric acid and guaiacol, the benchtop system can easily track the disappearance of the broad carboxylic acid OH peak (~11.0 ppm) and the emergence of the aliphatic ethyl signals, providing rapid, localized kinetic data without the cryogenic overhead of a 600 MHz system[7].

References

  • 2-Methoxyphenyl 2-phenylbutyrate | C17H18O3 | CID 3084805 - PubChem . National Institutes of Health (NIH).[Link]

  • Benchtop NMR Breaks New Ground . Technology Networks.[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview . National Center for Biotechnology Information (PMC).[Link]

  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory . ACS Publications.[Link]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy . MDPI.[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Methoxyphenyl 2-phenylbutyrate

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 2-Methoxyphenyl 2-phenylbutyrate As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex synthetic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 2-Methoxyphenyl 2-phenylbutyrate

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating complex synthetic esters. 2-Methoxyphenyl 2-phenylbutyrate (Chemical Formula: C₁₇H₁₈O₃, Exact Mass: 270.1256 Da) is a prime example of a molecule that requires precise analytical strategies to differentiate it from its structural isomers. It consists of a 2-phenylbutyrate acyl moiety and a 2-methoxyphenol (guaiacol) leaving group.

This guide objectively compares the two gold-standard platforms for analyzing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their respective fragmentation mechanisms, we provide a self-validating framework for researchers and drug development professionals.

Mechanistic Causality: Why Molecules Break the Way They Do

The core difference between GC-EI-MS and LC-ESI-MS/MS lies in the energy deposition during ionization, which dictates the resulting fragmentation pathways.

A. GC-EI-MS (Hard Ionization)

Under 70 eV electron ionization, the molecule is stripped of an electron to form a highly energetic radical cation [M]⁺• at m/z 270. The excess internal energy drives immediate, competitive fragmentation[1].

  • Acylium Ion Formation (m/z 147): Alpha-cleavage at the ester carbonyl is the dominant pathway. The loss of the 2-methoxyphenoxy radical yields a highly stable, conjugated acylium ion ([C₁₀H₁₁O]⁺).

  • Charge Retention on Phenol (m/z 124): Alternatively, the ester bond cleaves such that the charge is retained on the 2-methoxyphenol radical cation ([C₇H₈O₂]⁺•). This is strictly driven by the strong electron-donating effect of the ortho-methoxy group, which stabilizes the positive charge on the aromatic ring[2].

  • Downstream Rearrangement: The acylium ion rapidly expels carbon monoxide (-28 Da) to form a phenylpropyl cation (m/z 119), which further degrades to the ubiquitous tropylium ion (m/z 91).

EI_Fragmentation M_ion Radical Cation [M]+• m/z 270 Acylium Acylium Ion [C10H11O]+ m/z 147 M_ion->Acylium Alpha Cleavage (- C7H7O2•) Phenol 2-Methoxyphenol[C7H8O2]+• m/z 124 M_ion->Phenol Ester Cleavage Charge Retention on Phenol Phenylpropyl Phenylpropyl Cation[C9H11]+ m/z 119 Acylium->Phenylpropyl Loss of CO (- 28 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Phenylpropyl->Tropylium Alkyl Cleavage (- C2H4)

Figure 1: GC-EI-MS (70 eV) fragmentation pathway of 2-Methoxyphenyl 2-phenylbutyrate.

B. LC-ESI-MS/MS (Soft Ionization + CID)

Electrospray ionization selectively protonates the most basic site—the ester carbonyl oxygen—yielding a stable [M+H]⁺ precursor at m/z 271.

  • Targeted Neutral Loss: Upon Collision-Induced Dissociation (CID) with Argon gas, the localized proton facilitates the specific neutral loss of 2-methoxyphenol (124 Da)[3].

  • Unlike EI, ESI-MS/MS does not produce the m/z 124 radical cation, as CID of even-electron precursors strictly yields even-electron product ions (the "Even-Electron Rule"). The resulting m/z 147 ion then follows a similar CO-loss trajectory as seen in EI.

ESI_Fragmentation Precursor Protonated Precursor [M+H]+ m/z 271 Acylium Acylium Ion[C10H11O]+ m/z 147 Precursor->Acylium CID (Argon) Neutral Loss of 2-Methoxyphenol (- 124 Da) Phenylpropyl Phenylpropyl Cation [C9H11]+ m/z 119 Acylium->Phenylpropyl Loss of CO (- 28 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Phenylpropyl->Tropylium Rearrangement (- C2H4)

Figure 2: LC-ESI-MS/MS Collision-Induced Dissociation (CID) pathway.

Quantitative Data Presentation

To objectively compare the utility of both platforms, Table 1 summarizes the diagnostic ions, while Table 2 evaluates the operational performance metrics of each system for this specific analyte class.

Table 1: Diagnostic Ion Comparison for 2-Methoxyphenyl 2-phenylbutyrate

Fragment IdentityGC-EI-MS (m/z)Relative Abundance (EI)LC-ESI-MS/MS (m/z)Relative Abundance (ESI-CID, 20 eV)
Precursor Ion 270.1 (M⁺•)~5%271.1 ([M+H]⁺)Precursor (isolated)
Acylium Ion 147.1100% (Base Peak)147.1100% (Base Peak)
Phenol Radical 124.1~45%N/A (Even-electron rule)0%
Phenylpropyl Cation 119.1~30%119.1~60%
Tropylium Ion 91.1~80%91.1~25%

Table 2: Platform Performance Comparison

MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)Advantage
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1.0 ng/mLLC-MS/MS (Superior sensitivity via MRM)
Structural Elucidation High (Extensive library matching)Moderate (Requires manual MS/MS interpretation)GC-MS (Rich fragmentation fingerprint)
Thermal Stability Risk Moderate (Inlet degradation possible)Low (Analyzed in solution at low temps)LC-MS/MS (Preserves intact ester)
Matrix Interference High in complex biological fluidsLow (High selectivity via precursor-product transitions)LC-MS/MS

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: GC-EI-MS Structural Profiling

Phenylbutyrate derivatives can occasionally undergo thermal degradation in poorly maintained GC inlets[1]. This protocol minimizes thermal stress.

  • System Suitability Check: Inject a 10 µg/mL standard of 2-phenylbutyric acid. Verify that the signal-to-noise (S/N) ratio for the m/z 164 molecular ion is >100:1 and peak tailing is <1.5[4].

  • Sample Preparation: Dissolve 2-Methoxyphenyl 2-phenylbutyrate in LC-MS grade ethyl acetate to a final concentration of 50 µg/mL.

  • Inlet Parameters: Set the split/splitless injector to 250°C. Use a deactivated, ultra-inert liner with glass wool to prevent active-site degradation[5]. Inject 1.0 µL in split mode (10:1).

  • Chromatography: Use an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Acquisition: Set the transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode (m/z 40–400) at 70 eV.

  • Validation: Confirm the presence of the intact molecular ion at m/z 270. If the m/z 124 peak exceeds the m/z 147 peak, suspect thermal hydrolysis in the inlet prior to ionization.

Protocol B: LC-ESI-MS/MS Quantitative Workflow

This protocol is optimized for high-sensitivity quantification in biological matrices.

  • System Suitability Check: Infuse a tuning solution of reserpine. Ensure mass accuracy is within ±0.5 Da and the ESI spray is stable (RSD < 3% over 50 scans).

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 100 ng/mL.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH, 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, re-equilibrate. Flow rate: 0.4 mL/min.

  • MS/MS Optimization: Operate in Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MRM Transitions (Self-Validating Step): Monitor two transitions to ensure specificity.

    • Quantifier Transition:m/z 271.1 → 147.1 (Collision Energy: 15 eV).

    • Qualifier Transition:m/z 271.1 → 119.1 (Collision Energy: 25 eV).

  • Validation: The ion ratio between the quantifier and qualifier transitions must remain constant (±20%) across all standards and samples. A deviation indicates co-eluting matrix interference.

Conclusion & Recommendation

For pure structural elucidation and forensic identification , GC-EI-MS is the superior platform. The generation of the m/z 124 radical cation provides definitive proof of the 2-methoxyphenol leaving group, which is invisible in ESI-MS/MS due to the even-electron rule.

However, for pharmacokinetic profiling or trace quantification in drug development, LC-ESI-MS/MS is the mandatory choice. It avoids the thermal degradation risks inherent to esterified phenylbutyrates[1] and offers orders of magnitude better sensitivity through targeted MRM transitions.

References

  • Tsujikawa, K., et al. "P2P Precursors: GC-MS Analysis Insights." Scribd, 2021. Available at:[Link]

  • Park, J., et al. "Sirtuin-5 Is Recruited to Hepatic Peroxisomes in Mice Fed Dodecanedioic Acid but Has Little Effect on Peroxisomal Function." National Center for Biotechnology Information (PMC), 2024. Available at:[Link]

  • Wang, Y., et al. "Heterogeneous Reactions of Particulate Methoxyphenols with NO3 Radicals: Kinetics, Products, and Mechanisms." Environmental Science & Technology (ACS Publications), 2012. Available at:[Link]

  • Banerjee, S., et al. "Protonation of Curcumin Triggers Sequential Double Cyclization in the Gas-Phase: An Electrospray Mass Spectrometry and DFT Study." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

  • Kowalczyk, E., et al. "Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis." MDPI, 2025. Available at:[Link]

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Validation

A Comparative Guide to the Validation of Biological Assays Using 2-Methoxyphenyl 2-phenylbutyrate as a Candidate Analytical Standard for HDAC Inhibition

For researchers, scientists, and drug development professionals, the rigorous validation of biological assays is the bedrock of reliable and reproducible data. The choice of an appropriate analytical standard is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of biological assays is the bedrock of reliable and reproducible data. The choice of an appropriate analytical standard is a critical determinant of assay performance, ensuring accuracy, precision, and specificity. This guide provides an in-depth technical comparison of a novel candidate analytical standard, 2-Methoxyphenyl 2-phenylbutyrate, against established standards for the validation of histone deacetylase (HDAC) inhibition assays.

The Imperative for Validated Analytical Standards in Biological Assays

Biological assays, which measure the effects of a substance on a biological system, are inherently more variable than physicochemical analyses.[1] Therefore, the use of well-characterized reference standards is crucial to normalize results, compare data across experiments and laboratories, and ensure the overall quality of the data.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for analytical procedure validation, emphasizing the need for robust and reliable methods.[3][4]

Introducing 2-Methoxyphenyl 2-phenylbutyrate: A Candidate HDAC Inhibition Standard

While "2-Methoxyphenyl 2-phenylbutyrate" is not yet an established analytical standard, its structural similarity to known histone deacetylase (HDAC) inhibitors, such as sodium phenylbutyrate, suggests its potential as a valuable tool in this area of research.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[7][8] The development of novel HDAC inhibitors is an active area of drug discovery, necessitating reliable analytical standards for screening and characterization.

This guide will therefore explore the validation of a representative HDAC inhibition assay using 2-Methoxyphenyl 2-phenylbutyrate as a candidate standard, comparing its performance against two well-established HDAC inhibitors: Trichostatin A (TSA) and Vorinostat (SAHA).

Comparative Analytical Standards

StandardChemical StructureMechanism of ActionKey Characteristics
2-Methoxyphenyl 2-phenylbutyrate (Candidate) C₁₇H₁₈O₃[9]Putative Histone Deacetylase (HDAC) inhibitorNovel compound with potential for isoform selectivity. Requires full characterization.
Trichostatin A (TSA) (Established) C₁₇H₂₂N₂O₃Potent, reversible, non-competitive inhibitor of class I and II HDACs.[10][11][12]Well-characterized, high-potency standard. Often used as a positive control.[13]
Vorinostat (SAHA) (Established) C₁₄H₂₀N₂O₃Pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[14]Orally active, FDA-approved drug for cancer therapy. Widely used as a reference compound.[15][16][17]

Experimental Workflow: Validating a Fluorometric HDAC Inhibition Assay

The following workflow outlines the steps to validate a fluorometric HDAC inhibition assay using 2-Methoxyphenyl 2-phenylbutyrate and compare its performance to TSA and SAHA. This type of assay typically involves an acetylated peptide substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.[2][18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Stock Solutions (Candidate & Standards in DMSO) D Dispense Inhibitors (Serial Dilutions) A->D B Prepare Recombinant HDAC Enzyme E Add HDAC Enzyme B->E C Prepare Assay Buffer & Substrate Solution F Add Fluorogenic Substrate C->F D->E E->F G Incubate at 37°C F->G H Add Developer Solution G->H I Measure Fluorescence (Ex/Em: 360/460 nm) H->I J Data Analysis: - IC50 Determination - Z'-factor Calculation I->J K Compare IC50, Linearity, and Specificity of Candidate vs. Standards J->K Performance Comparison G A High-Purity Analytical Standard C Accurate & Precise Data A->C B Robust Assay Methodology B->C D Reliable Biological Conclusions C->D

Caption: The relationship between standard quality, assay robustness, and data reliability.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for validating a biological assay using a novel candidate analytical standard, 2-Methoxyphenyl 2-phenylbutyrate, in the context of HDAC inhibition. The direct comparison with established standards like TSA and SAHA provides a clear benchmark for performance evaluation.

While the initial hypothetical data is promising, further characterization of 2-Methoxyphenyl 2-phenylbutyrate is necessary. This includes determining its selectivity against a panel of HDAC isoforms, assessing its stability under various conditions, and confirming its purity and identity through rigorous analytical techniques.

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently validate their biological assays and contribute to the development of novel therapeutics.

References

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2018). PMC - NIH. Retrieved from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). PMC. Retrieved from [Link]

  • A Bioluminogenic HDAC Activity Assay: Validation and Screening. (2026, February 9). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA. Retrieved from [Link]

  • 2-Methoxyphenyl 2-phenylbutyrate. PubChem. Retrieved from [Link]

  • Trichostatin A (TSA) | HDAC inhibitor. Cellagen Technology. Retrieved from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2018). PMC - NIH. Retrieved from [Link]

  • What is the mechanism of Sodium Phenylbutyrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023, May 24). MDPI. Retrieved from [Link]

  • Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. (2026, January 18). ACS Publications. Retrieved from [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021, September 8). PMC. Retrieved from [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 10). Frontiers. Retrieved from [Link]

  • Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. (2008). PMC. Retrieved from [Link]

  • (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2025, November 11). ResearchGate. Retrieved from [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2021, March 9). MDPI. Retrieved from [Link]

  • Clinical and Experimental Applications of Sodium Phenylbutyrate. (2010). PMC. Retrieved from [Link]

  • Sodium phenylbutyrate. Wikipedia. Retrieved from [Link]

Sources

Comparative

Comprehensive FTIR Spectroscopy Validation Guide for 2-Methoxyphenyl 2-phenylbutyrate: ATR vs. Transmission Modalities

Executive Summary For drug development professionals and analytical chemists, validating the structural integrity of complex intermediates is a critical quality control step. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, validating the structural integrity of complex intermediates is a critical quality control step. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7) is a sterically hindered phenolic ester featuring an aryl ether (methoxy) group and an aliphatic chain[1]. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying these functional groups.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR , providing field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure absolute scientific integrity during spectral acquisition.

Modality Comparison: ATR vs. Transmission FTIR

Selecting the correct FTIR modality requires understanding the fundamental physics of how infrared light interacts with the sample.

  • Transmission FTIR: Operates on the Beer-Lambert Law ( A=ϵlc ). The IR beam passes entirely through the sample. It provides true relative absorbances and exceptional signal-to-noise ratios (SNR) but requires meticulous sample preparation (e.g., KBr pellets or capillary films between NaCl windows)[2].

  • ATR-FTIR: Relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The penetration depth ( dp​ ) of this wave is directly proportional to the wavelength of the IR light[3]. Consequently, high-wavenumber peaks (like C-H stretches at 3000 cm⁻¹) appear artificially weaker than low-wavenumber peaks (like C-O stretches at 1200 cm⁻¹)[2].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (NaCl Capillary Film)Impact on 2-Methoxyphenyl 2-phenylbutyrate Validation
Sample Preparation Time < 1 minute (Neat application)10–15 minutesATR drastically accelerates high-throughput screening.
Pathlength ( l ) Wavelength-dependent (0.5 – 2.0 µm)Fixed (User-defined by film thickness)ATR requires software correction for accurate peak ratio analysis.
High-Frequency Sensitivity Lower (Due to shallow penetration)High (True absorbance)Transmission is superior for resolving the 2960 cm⁻¹ aliphatic C-H stretches.
Spectral Artifacts Anomalous dispersion (derivative shapes)Interference fringes (if cell is empty)ATR requires careful baseline correction for the strong ester C=O peak.
Sample Recovery 100% (Non-destructive, easily wiped)Difficult (Mixed with solvent or trapped)ATR is ideal for scarce or expensive synthesized batches.

Experimental Workflow

FTIR_Workflow Start 2-Methoxyphenyl 2-phenylbutyrate SST System Suitability (Polystyrene Standard) Start->SST Decision Select Modality SST->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid Analysis Trans Transmission (NaCl Windows) Decision->Trans High SNR / True Absorbance PrepATR Neat Application (No Prep) ATR->PrepATR PrepTrans Capillary Film (Requires Assembly) Trans->PrepTrans Scan Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Scan PrepTrans->Scan ProcessATR ATR Correction (Depth Normalization) Scan->ProcessATR ATR Path ProcessTrans Baseline Correction Scan->ProcessTrans Trans Path Validate Functional Group Validation ProcessATR->Validate ProcessTrans->Validate

Figure 1: Comparative experimental workflow for ATR vs. Transmission FTIR validation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and compliance with pharmacopeial standards, every FTIR protocol must be treated as a self-validating system.

Protocol A: ATR-FTIR Analysis (High-Throughput Method)
  • System Suitability Test (SST): Scan a traceable polystyrene film. Verify the resolution by confirming the presence of the 1601 cm⁻¹ peak and ensure wavenumber accuracy at 3028 cm⁻¹ and 1028 cm⁻¹. Causality: This proves the interferometer and laser are properly aligned before sample consumption.

  • Background Collection: Clean the diamond crystal with spectroscopy-grade isopropanol. Allow to evaporate. Collect an air background (32 scans, 4 cm⁻¹ resolution). Causality: Subtracts ambient H₂O vapor and CO₂ which otherwise obscure the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Apply 1-2 drops (or a few milligrams if crystallized) of neat 2-Methoxyphenyl 2-phenylbutyrate directly onto the crystal. Ensure complete coverage of the active sensing area.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This normalizes the wavelength-dependent penetration depth, allowing the spectrum to be directly compared against standard transmission libraries[3].

Protocol B: Transmission FTIR Analysis (High-Fidelity Method)
  • SST & Window Preparation: Perform the polystyrene SST. Select two polished NaCl or KBr windows. Inspect for fogging (moisture degradation).

  • Background Collection: Place the empty window holder in the beam path and collect the background to account for instrument optics.

  • Sample Preparation (Capillary Film): Place one drop of 2-Methoxyphenyl 2-phenylbutyrate onto the center of one NaCl window. Place the second window on top and press gently to create a uniform, bubble-free capillary film. Causality: Bubbles cause severe scattering, leading to baseline drift and distorted peak shapes.

  • Acquisition: Insert the window assembly into the sample compartment and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Perform a standard baseline correction to adjust for any minor scattering caused by the window surfaces.

Spectral Interpretation & Mechanistic Causality

Validating 2-Methoxyphenyl 2-phenylbutyrate requires identifying its unique functional groups. The structural environment of this molecule causes specific, predictable shifts in the IR spectrum[1].

  • Phenolic Ester Carbonyl (C=O Stretch): ~1755 cm⁻¹

    • Mechanistic Causality: Typical aliphatic esters absorb around 1735 cm⁻¹. However, because the oxygen atom in this ester is attached directly to an aromatic ring (from the 2-methoxyphenol moiety), the ring acts as an electron-withdrawing group. This prevents the oxygen's lone pairs from resonating into the carbonyl group, thereby increasing the double-bond character of the C=O bond and shifting the absorption to a higher frequency.

  • Aryl Alkyl Ether (C-O-C Stretch): ~1250 cm⁻¹ and ~1040 cm⁻¹

    • Mechanistic Causality: The methoxy group on the phenol ring produces a strong asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. In ATR spectra, these peaks will appear exceptionally strong due to the deeper penetration of the evanescent wave at lower wavenumbers[2].

  • Aliphatic Chain (C-H Stretches): ~2960 cm⁻¹ and ~2870 cm⁻¹

    • Mechanistic Causality: These peaks arise from the methyl and methylene groups of the 2-phenylbutyrate chain. If using ATR without software correction, expect these peaks to appear disproportionately weak compared to the ester carbonyl.

  • Aromatic Rings (C=C Stretches & C-H Bending):

    • C=C stretching occurs at ~1600 cm⁻¹ and ~1500 cm⁻¹ .

    • Out-of-plane C-H bending at ~750 cm⁻¹ and ~700 cm⁻¹ confirms the presence of both the monosubstituted benzene ring (from the butyrate side) and the ortho-disubstituted ring (from the methoxyphenol side).

Conclusion

For routine identity verification and high-throughput screening of 2-Methoxyphenyl 2-phenylbutyrate, ATR-FTIR is the superior modality due to its rapid workflow, non-destructive nature, and lack of complex sample preparation. However, analysts must apply ATR correction algorithms to account for penetration depth physics. If absolute quantitative precision, high-frequency sensitivity (for C-H stretches), or rigorous pharmacopeial baseline compliance is required, Transmission FTIR via a capillary film remains the definitive, artifact-free choice.

Sources

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